Product packaging for Formetorex(Cat. No.:CAS No. 15302-18-8)

Formetorex

Cat. No.: B096578
CAS No.: 15302-18-8
M. Wt: 163.22 g/mol
InChI Key: SGSYPSYCGPLSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Formetorex, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 511083. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B096578 Formetorex CAS No. 15302-18-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-phenylpropan-2-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSYPSYCGPLSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046135
Record name Formetorex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086829
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

22148-75-0, 15302-18-8, 62532-67-6
Record name N-Formylamphetamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22148-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formetorex [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formetorex
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC245648
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245648
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Formetorex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORMETOREX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30555LM9SQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Neuropharmacological Profile of Formetorex: A Technical Guide to its Putative Actions on Monoamine Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formetorex, also known as N-formylamphetamine, is a substituted amphetamine derivative with a historical description as an anorectic agent.[1][2] While it has not been commercially marketed, its structural similarity to amphetamine and its identification as a metabolite of other compounds and a precursor in illicit amphetamine synthesis underscore the importance of understanding its potential interactions with neurotransmitter systems.[1][2][3] This technical guide provides a comprehensive overview of the presumed mechanism of action of this compound on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Due to a lack of publicly available, direct quantitative data on this compound, this document presents a framework of established experimental protocols for characterizing such a compound and includes illustrative data based on its expected pharmacological profile as a mild, catecholamine-selective stimulant.

Introduction

This compound is a chemical entity belonging to the substituted amphetamine class.[4] Its structure, characterized by a formyl group attached to the nitrogen of the amphetamine backbone, suggests potential activity as a central nervous system stimulant.[4] The primary mechanism of action for many amphetamine-like compounds involves the inhibition of monoamine transporters, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin.[5] This guide details the standard in vitro methodologies used to elucidate the binding affinity and functional inhibition of these transporters by novel psychoactive substances, using this compound as a representative compound.

Putative Mechanism of Action: Monoamine Transporter Inhibition

The prevailing hypothesis for the mechanism of action of stimulant compounds like this compound is the modulation of dopamine, norepinephrine, and serotonin transporters. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[6] Inhibition of these transporters leads to an accumulation of neurotransmitters in the synapse, enhancing and prolonging their effects.

Dopamine Transporter (DAT) Interaction

The dopamine transporter is a critical regulator of dopaminergic signaling and is a primary target for many psychostimulants.[7] Inhibition of DAT is associated with the reinforcing and locomotor-activating effects of these drugs.

Norepinephrine Transporter (NET) Interaction

The norepinephrine transporter plays a key role in regulating synaptic norepinephrine levels. Inhibition of NET is often associated with the sympathomimetic and alerting effects of stimulants.

Serotonin Transporter (SERT) Interaction

The serotonin transporter is responsible for the reuptake of serotonin and is the primary target for many antidepressant medications.[6] While some stimulants exhibit activity at SERT, it is often less potent compared to their effects on DAT and NET.[7]

Quantitative Analysis of Transporter Interaction

To quantitatively assess the interaction of a compound with monoamine transporters, two primary in vitro assays are employed: radioligand binding assays to determine binding affinity (Ki) and neurotransmitter uptake inhibition assays to determine functional potency (IC50).

Disclaimer: The following tables contain illustrative data for this compound, as specific experimental values are not publicly available. These values are projected based on the qualitative description of this compound as a mild stimulant with presumed selectivity for catecholamine transporters.

Illustrative Binding Affinity Data

Binding affinity is a measure of the strength of the interaction between a ligand (e.g., this compound) and a receptor or transporter. It is typically expressed as the inhibition constant (Ki).

TransporterRadioligandTest CompoundIllustrative Kᵢ (nM)
Dopamine (DAT)[³H]WIN 35,428This compound150
Norepinephrine (NET)[³H]NisoxetineThis compound85
Serotonin (SERT)[³H]CitalopramThis compound>1000
Illustrative Functional Potency Data

Functional potency measures the ability of a compound to inhibit the biological function of a transporter, in this case, the reuptake of its respective neurotransmitter. This is expressed as the half-maximal inhibitory concentration (IC50).

TransporterSubstrateTest CompoundIllustrative IC₅₀ (nM)
Dopamine (DAT)[³H]DopamineThis compound250
Norepinephrine (NET)[³H]NorepinephrineThis compound120
Serotonin (SERT)[³H]SerotoninThis compound>2000

Experimental Protocols

The following sections detail the standard methodologies for determining the binding affinity and functional potency of a test compound at the dopamine, norepinephrine, and serotonin transporters.

Radioligand Binding Assays for Kᵢ Determination

These assays measure the displacement of a specific high-affinity radioligand from the transporter by the test compound.

4.1.1. Cell Culture and Membrane Preparation

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM for HEK293) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure continued expression of the transporter.

  • Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.

4.1.2. Binding Assay Protocol

  • Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays for IC₅₀ Determination

These assays measure the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

4.2.1. Cell Culture

  • Cell Lines: As with binding assays, HEK293 or CHO cells stably expressing hDAT, hNET, or hSERT are utilized. For some assays, cell lines endogenously expressing the transporter, such as SK-N-BE(2)C for NET, can be used.[8]

  • Plating: Cells are plated in 96-well microplates and allowed to adhere and form a confluent monolayer.

4.2.2. Uptake Inhibition Assay Protocol

  • Pre-incubation: Wash the cell monolayer with assay buffer and then pre-incubate with varying concentrations of the test compound (this compound) for a short period.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter substrate (e.g., [³H]dopamine for DAT) to initiate the uptake reaction.

  • Incubation: Incubate for a defined period at a controlled temperature (e.g., room temperature or 37°C).

  • Termination of Uptake: Rapidly aspirate the assay solution and wash the cells with ice-cold buffer to stop the uptake process.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of neurotransmitter uptake against the concentration of the test compound to determine the IC50 value.

Visualizations of Methodologies and Pathways

Signaling Pathways and Experimental Workflows

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293-hDAT) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation with Radioligand and this compound Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 -> Ki) Scintillation_Counting->Data_Analysis

Caption: Workflow for Radioligand Binding Assay.

Uptake_Inhibition_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_steps Assay cluster_data_analysis Analysis Cell_Plating Plate Cells in 96-well Plate Preincubation Pre-incubation with this compound Cell_Plating->Preincubation Uptake_Initiation Add [3H]Neurotransmitter Preincubation->Uptake_Initiation Incubation Incubation Uptake_Initiation->Incubation Termination Wash with Cold Buffer Incubation->Termination Cell_Lysis Cell Lysis Termination->Cell_Lysis Scintillation_Counting Scintillation Counting Cell_Lysis->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination

Caption: Workflow for Uptake Inhibition Assay.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding This compound This compound This compound->DAT Inhibition

Caption: this compound's Putative Action on Dopaminergic Synapse.

Conclusion

While direct experimental data for this compound remains elusive, its structural analogy to known stimulants provides a strong basis for hypothesizing its mechanism of action. The experimental protocols detailed in this guide represent the gold standard for characterizing the interaction of novel compounds with monoamine transporters. Application of these methods to this compound would be necessary to definitively elucidate its neuropharmacological profile. The illustrative data presented herein, suggesting a preferential inhibition of norepinephrine and dopamine transporters over the serotonin transporter, aligns with the profile of a classic mild psychostimulant. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the pharmacology of this compound and other substituted amphetamines.

References

Pharmacological Profile of N-formylamphetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The pharmacological profile of N-formylamphetamine is not well-characterized in scientific literature. Due to the limited availability of direct data, this guide provides a comprehensive overview of the pharmacological profile of amphetamine as a structurally related compound. N-formylamphetamine is a known precursor in the synthesis of amphetamine and may exhibit similar properties or act as a prodrug. All data presented herein pertains to amphetamine unless otherwise specified.

Introduction

N-formylamphetamine is a chemical intermediate and a known impurity in the synthesis of amphetamine, particularly via the Leuckart reaction. It is also identified as a metabolite of certain N-substituted amphetamine analogs. While its direct pharmacological effects have not been extensively studied, its structural similarity to amphetamine suggests potential for interaction with monoaminergic systems. This document outlines the known information about N-formylamphetamine and provides a detailed pharmacological profile of amphetamine to serve as a reference for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyValueReference
Chemical Name N-(1-phenylpropan-2-yl)formamide
Synonyms Formetorex, N-formylamphetamine
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
CAS Number 22148-75-0

Pharmacological Profile of Amphetamine

The primary mechanism of action of amphetamine involves the disruption of normal monoamine neurotransmitter function, leading to increased extracellular concentrations of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1]

In Vitro Pharmacology

The following tables summarize the in vitro binding affinities and functional potencies of amphetamine at key molecular targets.

Table 1: Amphetamine Binding Affinity for Monoamine Transporters

TargetSpeciesKᵢ (nM)Reference
Dopamine Transporter (DAT)Human640[2]
Norepinephrine Transporter (NET)Human70[2]
Serotonin Transporter (SERT)Human38,000[2]
Vesicular Monoamine Transporter 2 (VMAT2)Rat1,300[3]

Table 2: Amphetamine Functional Potency at Monoamine Transporters

AssayTargetSpeciesEC₅₀/IC₅₀ (nM)Reference
Dopamine Release (EC₅₀)DATRat24.8[4]
Norepinephrine Release (EC₅₀)NETRat7.1[4]
Serotonin Release (EC₅₀)SERTRat1,770[4]
Pharmacokinetics

The pharmacokinetic properties of amphetamine in humans are summarized in the following table.

Table 3: Pharmacokinetic Parameters of d-Amphetamine in Adults

ParameterValueReference
Bioavailability>75%[5]
Time to Peak Plasma Concentration (Tₘₐₓ)3 hours (immediate release)[6]
Volume of Distribution (Vd)~4 L/kg[7]
Plasma Protein Binding<20%[7]
Elimination Half-life (t₁/₂)9-11 hours (urine pH dependent)[5]
MetabolismHepatic (primarily CYP2D6)[5][8]
ExcretionRenal[5][6]

Mechanism of Action

Amphetamine's multifaceted mechanism of action involves several key steps within the presynaptic neuron.

Amphetamine_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal Amphetamine_ext Amphetamine DAT Dopamine Transporter (DAT) Amphetamine_ext->DAT Enters via transporter Amphetamine_int Amphetamine DAT->Amphetamine_int Dopamine_ext Dopamine DAT->Dopamine_ext VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine_int->VMAT2 Inhibits uptake Synaptic_Vesicle Synaptic Vesicle (Dopamine) Amphetamine_int->Synaptic_Vesicle Disrupts proton gradient TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) Amphetamine_int->TAAR1 Activates Dopamine_cyto Cytosolic Dopamine Synaptic_Vesicle->Dopamine_cyto Dopamine release Dopamine_cyto->DAT Reverse transport MAO Monoamine Oxidase (MAO) Dopamine_cyto->MAO Inhibited by Amphetamine TAAR1->DAT Promotes reverse transport (efflux) Postsynaptic_Receptors Postsynaptic_Receptors Dopamine_ext->Postsynaptic_Receptors Receptor_Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Binding_Reaction Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Binding_Reaction Filtration Rapid Filtration to Separate Bound and Free Ligand Binding_Reaction->Filtration Quantification Quantify Radioactivity Filtration->Quantification Data_Analysis Calculate IC₅₀ and Kᵢ Quantification->Data_Analysis End End Data_Analysis->End

References

Biological activity of (S)-Formetorex enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of the (S)-Formetorex Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Formetorex, the S-enantiomer of N-formylamphetamine, is a psychoactive compound that primarily functions as a prodrug to (S)-amphetamine (dextroamphetamine).[1] Its biological activity is therefore predominantly attributable to the actions of its active metabolite. (S)-amphetamine is a potent central nervous system stimulant that exerts its effects by modulating monoaminergic neurotransmission.[2][3] This technical guide provides a comprehensive overview of the biological activity of (S)-Formetorex, focusing on the pharmacodynamics and pharmacokinetics of (S)-amphetamine. It includes detailed summaries of its interactions with key molecular targets, the signaling pathways it modulates, and standardized experimental protocols for its characterization.

Introduction

Formetorex, also known as N-formylamphetamine, is a substituted amphetamine.[1] The stereochemistry of the molecule is crucial, with the (S)-enantiomer being the more pharmacologically active form.[4] Upon administration, (S)-Formetorex undergoes metabolic conversion to (S)-amphetamine, which is responsible for its stimulant and anorectic properties.[1] Understanding the biological activity of (S)-Formetorex necessitates a deep dive into the pharmacology of (S)-amphetamine.

(S)-amphetamine's primary mechanism of action involves increasing the synaptic concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin.[3][5] This is achieved through a multi-faceted interaction with monoamine transporters and vesicular storage systems. This guide will detail these interactions, present quantitative data on receptor and transporter affinities, describe the downstream signaling cascades, and provide methodologies for key experimental assays.

Pharmacodynamics of (S)-Amphetamine

The principal pharmacological effects of (S)-amphetamine are mediated through its interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and the trace amine-associated receptor 1 (TAAR1).[3][6] It also affects the vesicular monoamine transporter 2 (VMAT2).[7]

Monoamine Transporter Interactions

(S)-amphetamine acts as a substrate for DAT, NET, and SERT, leading to competitive inhibition of monoamine reuptake.[3] More importantly, it induces reverse transport (efflux) of neurotransmitters from the presynaptic terminal into the synaptic cleft.[8]

Vesicular Monoamine Transporter 2 (VMAT2) Interaction

(S)-amphetamine disrupts the vesicular storage of monoamines by inhibiting VMAT2.[9] This leads to an increase in the cytosolic concentration of neurotransmitters, making them available for reverse transport by DAT, NET, and SERT.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

(S)-amphetamine is an agonist at the intracellular G-protein coupled receptor, TAAR1.[2][10] Activation of TAAR1 leads to the phosphorylation of monoamine transporters, which can result in their internalization and contributes to the reverse transport of neurotransmitters.[1][8]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the interaction of amphetamine enantiomers with key molecular targets.

Table 1: Monoamine Transporter Binding Affinities (Ki, μM)

CompoundDATNETSERTSpeciesReference
Amphetamine~0.5~0.110 to 40Human/Mouse[11]
Methamphetamine~0.5~0.110 to 40Human/Mouse[11]

Note: Data often reported for racemic mixtures or not specifying the enantiomer. (S)-amphetamine is known to be more potent at DAT and NET than the (R)-enantiomer.

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM)

CompoundDATNETSERTSpeciesReference
d-amphetamine---Rat[12]

Specific IC50 values for d-amphetamine were not explicitly found in the provided search results in a comparable format. The general consensus is that d-amphetamine is a potent inhibitor of DAT and NET uptake.

Signaling Pathways

The biological effects of (S)-amphetamine are mediated by complex signaling cascades initiated by its interaction with monoamine transporters and TAAR1.

TAAR1 Signaling Pathway

Activation of TAAR1 by (S)-amphetamine leads to the stimulation of adenylyl cyclase and subsequent activation of protein kinase A (PKA) and protein kinase C (PKC).[13] These kinases then phosphorylate DAT, contributing to dopamine efflux.[1][8] TAAR1 can also signal through a β-arrestin2-dependent pathway.[13]

TAAR1_Signaling Amphetamine (S)-Amphetamine TAAR1 TAAR1 Amphetamine->TAAR1 activates AC Adenylyl Cyclase TAAR1->AC stimulates PKA PKA AC->PKA activates PKC PKC AC->PKC activates DAT Dopamine Transporter (DAT) PKA->DAT phosphorylates PKC->DAT phosphorylates Efflux Dopamine Efflux DAT->Efflux promotes

Caption: TAAR1 signaling cascade initiated by (S)-amphetamine.

Dopamine Transporter (DAT) Regulation

(S)-amphetamine binding to DAT not only inhibits dopamine reuptake but also induces a conformational change that facilitates reverse transport. The phosphorylation of DAT by PKA and PKC, downstream of TAAR1 activation, is a key regulatory step in this process.[8]

DAT_Regulation cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Amphetamine (S)-Amphetamine DAT DAT Amphetamine->DAT binds to & inhibits reuptake VMAT2 VMAT2 Amphetamine->VMAT2 inhibits DA_synapse Synaptic Dopamine DAT->DA_synapse reuptake DA_cyto Cytosolic Dopamine DA_cyto->DAT reverse transport DA_cyto->DA_synapse efflux DA_vesicle Vesicular Dopamine DA_vesicle->VMAT2 storage

Caption: (S)-amphetamine's dual action on DAT and VMAT2.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is for determining the binding affinity (Ki) of (S)-amphetamine for DAT, NET, and SERT.

Workflow:

Radioligand_Binding_Workflow prep Prepare cell membranes expressing target transporter incubate Incubate membranes with radioligand and varying concentrations of (S)-amphetamine prep->incubate separate Separate bound and free radioligand via vacuum filtration incubate->separate count Quantify radioactivity of bound radioligand using scintillation counting separate->count analyze Analyze data to determine IC50 and calculate Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the transporter of interest in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in an appropriate assay buffer.[14]

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]WIN 35,428 for DAT), and a range of concentrations of (S)-amphetamine.[14][15]

  • Filtration: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.[14]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[14]

  • Data Analysis: Plot the percentage of specific binding against the concentration of (S)-amphetamine to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[15]

Synaptosome Neurotransmitter Uptake Assay

This assay measures the ability of (S)-amphetamine to inhibit the uptake of neurotransmitters into presynaptic terminals.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT) by homogenization and differential centrifugation.[16]

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of (S)-amphetamine.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [3H]dopamine).[17]

  • Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification and Analysis: Measure the radioactivity in the synaptosomes and calculate the IC50 for uptake inhibition.

In Vivo Locomotor Activity Assay

This protocol assesses the stimulant effects of (S)-amphetamine in rodents.

Methodology:

  • Habituation: Place individual animals (e.g., mice or rats) in activity monitoring chambers and allow them to habituate for a set period (e.g., 60 minutes).[16]

  • Drug Administration: Administer (S)-amphetamine or vehicle via a specific route (e.g., intraperitoneal injection).[18]

  • Data Recording: Immediately return the animals to the chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 40-120 minutes) using automated activity monitors.[18][19]

  • Data Analysis: Analyze the locomotor data to determine the dose-dependent effects of (S)-amphetamine on activity levels.

Conclusion

The biological activity of (S)-Formetorex is mediated by its active metabolite, (S)-amphetamine. (S)-amphetamine is a potent modulator of monoaminergic systems, acting as a substrate and reverse transport inducer for DAT and NET, an inhibitor of VMAT2, and an agonist of TAAR1. This multifaceted mechanism of action results in a significant increase in synaptic concentrations of dopamine and norepinephrine, leading to its characteristic stimulant effects. The quantitative data, signaling pathways, and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals working with this class of compounds. Further research focusing on the specific nuances of the (S)-enantiomer will continue to enhance our understanding of its therapeutic potential and abuse liability.

References

Formetorex CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth technical overview of Formetorex, also known as N-formylamphetamine. It is intended for researchers, scientists, and professionals in the field of drug development and forensic chemistry. This guide covers the compound's chemical properties, synthesis, mechanism of action, and analytical methodologies.

Data Presentation: Physicochemical and Pharmacological Properties

This compound is a substituted amphetamine that has been described as an anorectic, although it does not appear to have ever been commercially marketed. Its primary significance in modern chemistry is as a key intermediate in the synthesis of amphetamine via the Leuckart reaction.

PropertyValue
IUPAC Name N-(1-phenylpropan-2-yl)formamide
Synonyms N-formylamphetamine, Formetamide
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS Number 22148-75-0 (Racemic)
15302-18-8 (Racemic)
15547-39-4 ((S)-enantiomer)
Appearance Expected to be a solid or oil
Solubility (pH 7.4) 24.4 µg/mL
XLogP3 1.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1

Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

This compound functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). NDRIs are a class of drugs that block the action of the norepinephrine transporter (NET) and the dopamine transporter (DAT). By inhibiting these transporters, this compound increases the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission. This mechanism is responsible for its mild stimulant effects. It has been suggested that the potency of this compound is significantly lower than that of methamphetamine.

Formetorex_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Norepinephrine, Dopamine) NE_DA Norepinephrine (NE) Dopamine (DA) NE_DA_Synapse Increased NE & DA Concentration Vesicle->NE_DA_Synapse Release Receptors Postsynaptic Receptors (Adrenergic, Dopaminergic) NE_DA_Synapse->Receptors Binding & Signal Transduction DAT Dopamine Transporter (DAT) NE_DA_Synapse->DAT Reuptake NET Norepinephrine Transporter (NET) NE_DA_Synapse->NET Reuptake This compound This compound This compound->DAT Inhibition This compound->NET Inhibition

Mechanism of Action of this compound.

Experimental Protocols

Synthesis of this compound via the Leuckart Reaction

The most common method for synthesizing this compound is the Leuckart reaction, a type of reductive amination. This process typically involves heating a ketone with formamide or ammonium formate. It should be noted that detailed, non-clandestine experimental protocols for the synthesis of this compound are not widely published. The following is a generalized methodology based on available literature.

Disclaimer: The synthesis of this compound is subject to legal restrictions in many jurisdictions due to its use as a precursor in illicit drug manufacturing. This information is provided for academic and research purposes only.

General Protocol:

  • Reaction Setup: Phenyl-2-propanone (P2P) and an excess of formamide (or ammonium formate, or a mixture of formamide and formic acid) are combined in a reaction vessel equipped with a condenser.

  • Heating: The mixture is heated to a temperature typically ranging from 160°C to 190°C. The reaction is allowed to proceed for several

In Vitro Toxicology of Formetorex: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Formetorex, also known as N-formylamphetamine, is a substituted amphetamine.[1] While initially investigated as an anorectic, it was never commercially marketed.[1] It is primarily recognized as an intermediate in the Leuckart synthesis of amphetamine.[1] Given its structural similarity to amphetamine and other psychoactive derivatives, a thorough understanding of its potential in vitro toxicology is crucial for researchers, scientists, and drug development professionals. This document provides an in-depth overview of the key in vitro toxicological endpoints relevant to this compound, including cytotoxicity, genotoxicity, and metabolic activation, drawing parallels from studies on related amphetamine compounds.

Cytotoxicity Assessment

The cytotoxic potential of a compound is a primary indicator of its toxicity. For amphetamine-like substances, cytotoxicity is often evaluated in relevant cell lines, such as neuronal cells (e.g., SH-SY5Y) or hepatocytes (e.g., HepG2), to assess potential neurotoxicity and hepatotoxicity, respectively.

Quantitative Cytotoxicity Data (Representative)

Due to the lack of specific data for this compound, the following table presents hypothetical IC50 values based on published data for amphetamine and its analogs. These values represent the concentration of a substance required to inhibit a biological process by 50%.

Cell LineAssay TypeIncubation Time (hours)EndpointRepresentative IC50 (µM)
SH-SY5Y (Human Neuroblastoma)MTT Assay24Cell Viability500 - 2000
PC12 (Rat Pheochromocytoma)LDH Release Assay48Membrane Integrity800 - 3000
HepG2 (Human Hepatocellular Carcinoma)Neutral Red Uptake24Lysosomal Integrity1000 - 5000
Primary Rat HepatocytesMTT Assay24Cell Viability750 - 2500

Note: IC50 values for amphetamines can vary significantly based on the specific derivative, cell line, and experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cell line of interest (e.g., SH-SY5Y)

  • Complete cell culture medium

  • This compound (or test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Genotoxicity Assessment

Genotoxicity assays are employed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. A standard battery of in vitro genotoxicity tests is typically performed.

Representative Genotoxicity Data

The following table summarizes the expected outcomes for this compound in standard in vitro genotoxicity assays, based on data for amphetamine and methamphetamine.[2][3]

Assay TypeTest SystemMetabolic Activation (S9)Expected Outcome
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium (e.g., TA98, TA100)With and WithoutNegative
In Vitro Micronucleus TestHuman peripheral blood lymphocytes or CHO cellsWith and WithoutPositive (at high concentrations)[2][3]
In Vitro Chromosomal Aberration TestHuman peripheral blood lymphocytes or CHO cellsWith and WithoutPositive (clastogenic effects)

Note: Some studies on methamphetamine have shown positive results in the Ames test, while others have been negative. The genotoxicity of amphetamines often appears to be linked to the production of reactive oxygen species (ROS).[2][3]

Experimental Protocol: In Vitro Micronucleus Test

The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus.[4][5] Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[4]

Materials:

  • Mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells)[5]

  • Complete cell culture medium

  • This compound (or test compound)

  • S9 fraction for metabolic activation (and cofactors)

  • Cytochalasin B (to block cytokinesis)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa or a fluorescent DNA stain)

  • Microscope slides

  • Microscope

Procedure:

  • Cell Culture: Culture the cells to a suitable confluency.

  • Compound Exposure: Treat the cells with various concentrations of this compound, a vehicle control, and positive controls (a clastogen and an aneugen). The experiment is conducted with and without the S9 metabolic activation system.

  • Incubation: Incubate the cells with the test compound for a short period (e.g., 3-6 hours) or a longer period (e.g., 24 hours).

  • Cytochalasin B Addition: Add Cytochalasin B to the cultures to arrest cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one round of mitosis since the start of the treatment.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides.

  • Staining: Stain the slides with an appropriate DNA stain.

  • Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration).

  • Data Analysis: Statistically analyze the data to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells.

Metabolic Activation

The in vitro metabolism of a compound is a critical aspect of its toxicological assessment, as metabolites can be more or less toxic than the parent compound. For amphetamines, metabolism is primarily hepatic and involves cytochrome P450 (CYP) enzymes, particularly CYP2D6.[6][7]

Expected Metabolic Pathways for this compound

Based on the metabolism of amphetamine, the following pathways are plausible for this compound:

  • N-deformylation: The formyl group could be removed to yield amphetamine.

  • Aromatic hydroxylation: Hydroxylation of the phenyl ring, likely at the para position.

  • Aliphatic hydroxylation: Hydroxylation of the propyl side chain.

  • N-dealkylation: Cleavage of the N-C bond.

Metabolism of this compound is likely to be mediated by CYP enzymes, and co-incubation with specific CYP inhibitors can help identify the involved isoforms.

Experimental Protocol: In Vitro Metabolism using Liver Microsomes

This protocol outlines a typical experiment to identify the metabolites of a test compound using liver microsomes.

Materials:

  • Human liver microsomes (or from other species)

  • This compound (or test compound)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing phosphate buffer, liver microsomes, and this compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C for a specific time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile.

  • Centrifugation: Centrifuge the mixture to pellet the protein.

  • Analysis: Transfer the supernatant to a new tube or vial for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Signaling Pathways and Mechanisms of Toxicity

The neurotoxicity of amphetamine-like compounds is a significant concern. In vitro studies have elucidated several key signaling pathways involved in this toxicity, primarily revolving around oxidative stress and dopamine dysregulation.[8][9][10]

Oxidative Stress and Mitochondrial Dysfunction

Amphetamines can induce the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative stress.[8][11] This can damage cellular components, including lipids, proteins, and DNA. A key mechanism involves the disruption of mitochondrial function, which is a major source of ROS.[1][8][11] Amphetamine-induced redistribution of dopamine from vesicles into the cytoplasm can lead to its auto-oxidation, generating ROS.[1]

Dopaminergic Neurotoxicity

The interaction of amphetamines with the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2) is central to their pharmacological and toxicological effects.[12] By reversing the action of DAT and inhibiting VMAT2, amphetamines increase cytosolic and synaptic dopamine levels.[12] The subsequent oxidation of this excess dopamine contributes significantly to oxidative stress and neuronal damage.[1]

Visualizations

Experimental Workflow for In Vitro Toxicological Assessment

G cluster_0 Initial Screening cluster_1 Genotoxicity Assessment cluster_2 Mechanistic Studies Compound\n(this compound) Compound (this compound) Cytotoxicity Assays\n(e.g., MTT, LDH) Cytotoxicity Assays (e.g., MTT, LDH) Compound\n(this compound)->Cytotoxicity Assays\n(e.g., MTT, LDH) Ames Test Ames Test Cytotoxicity Assays\n(e.g., MTT, LDH)->Ames Test Metabolic Stability\n(Microsomes, Hepatocytes) Metabolic Stability (Microsomes, Hepatocytes) Cytotoxicity Assays\n(e.g., MTT, LDH)->Metabolic Stability\n(Microsomes, Hepatocytes) In Vitro Micronucleus In Vitro Micronucleus Ames Test->In Vitro Micronucleus Chromosomal Aberration Chromosomal Aberration In Vitro Micronucleus->Chromosomal Aberration ROS Production Assay ROS Production Assay Metabolic Stability\n(Microsomes, Hepatocytes)->ROS Production Assay Mitochondrial\nFunction Assays Mitochondrial Function Assays ROS Production Assay->Mitochondrial\nFunction Assays

Caption: A typical workflow for the in vitro toxicological evaluation of a novel compound.

Signaling Pathway of Amphetamine-Induced Neurotoxicity

G cluster_0 Cellular Effects of Amphetamine Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Reverses VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits Mitochondria Mitochondria Amphetamine->Mitochondria Directly Inhibits Cytosolic_DA Increased Cytosolic Dopamine DAT->Cytosolic_DA VMAT2->Cytosolic_DA ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS DA_Oxidation Dopamine Auto-oxidation Cytosolic_DA->DA_Oxidation DA_Oxidation->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mito_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mito_Dysfunction Apoptosis Apoptosis Oxidative_Stress->Apoptosis Mito_Dysfunction->Apoptosis

Caption: Key pathways in amphetamine-induced neurotoxicity, highlighting oxidative stress.

Conclusion

While specific in vitro toxicological data for this compound is lacking, its structural relationship to amphetamine suggests a similar toxicological profile. Researchers should anticipate potential cytotoxicity, particularly in neuronal and hepatic cells, and a risk of genotoxicity at higher concentrations, likely mediated by oxidative stress. The provided experimental protocols and representative data serve as a foundational guide for designing and interpreting in vitro toxicology studies for this compound and other related novel psychoactive substances. Further empirical studies are essential to definitively characterize the in vitro toxicology of this compound.

References

Solubility Profile of Formetorex in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formetorex, also known as N-formylamphetamine, is a substituted amphetamine that has been described as an anorectic.[1][2] It is also recognized as a key intermediate in the Leuckart synthesis of amphetamine, and its presence can be an indicator of this manufacturing process in forensic analysis.[1][2] A thorough understanding of the solubility of this compound in various organic solvents is crucial for its synthesis, purification, analytical detection, and formulation development. This technical guide provides a summary of the available solubility data for this compound and related compounds in common organic solvents, outlines a general experimental protocol for solubility determination, and presents a visual workflow of this process.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO[1][3]
Molecular Weight163.22 g/mol [1][3]
AppearanceWhite to off-white solid[4]
Aqueous Solubility24.4 µg/mL (at pH 7.4)[1][3]

Solubility Data

Table 1: Solubility of this compound and Structurally Related Compounds in Organic Solvents

CompoundSolventSolubilityTemperature (°C)Notes
This compound Organic SolventsSolubleNot SpecifiedGeneral qualitative statement.[4]
Acetonitrile1 mg/mLNot SpecifiedAvailable as a commercial solution at this concentration.
ChloroformSlightly SolubleNot SpecifiedInferred from analytical chemistry literature.
MethanolSlightly SolubleNot SpecifiedInferred from analytical chemistry literature.
N-Formylmethamphetamine Dimethylformamide (DMF)30 mg/mLNot SpecifiedStructurally similar compound.[5]
Dimethyl Sulfoxide (DMSO)30 mg/mLNot SpecifiedStructurally similar compound.[5]
Ethanol20 mg/mLNot SpecifiedStructurally similar compound.[5]
Amphetamine EthanolSolubleNot SpecifiedStructurally related parent compound.[6]
Diethyl EtherSolubleNot SpecifiedStructurally related parent compound.
ChloroformSolubleNot SpecifiedStructurally related parent compound.

Note: The solubility of this compound is likely to be influenced by factors such as temperature, the presence of impurities, and the isomeric form of the compound.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent using the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, DMF, DMSO)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC-MS method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_result Result A Add excess this compound and solvent to vials B Seal vials A->B C Equilibrate in shaker bath (constant temperature) B->C D Allow excess solid to settle C->D Equilibrium Reached E Withdraw supernatant D->E F Filter supernatant E->F G Dilute filtered solution F->G H Analyze by HPLC or GC-MS G->H I Quantify using calibration curve H->I J Calculate Solubility I->J

Caption: A flowchart illustrating the key stages of the isothermal shake-flask method for determining solubility.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents remains scarce in publicly accessible literature, qualitative information and data from analogous compounds suggest its general solubility in these media. For drug development, forensic analysis, and chemical synthesis, the experimental determination of its solubility profile using standardized methods, such as the one outlined in this guide, is highly recommended to obtain precise and reliable data. This will enable better control over processes such as purification, formulation, and the preparation of analytical standards.

References

Formetorex: A Technical Whitepaper on a Substituted Amphetamine Anorectic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formetorex, also known as N-formylamphetamine, is a synthetic compound belonging to the substituted amphetamine class.[1][2] Developed in the 1960s, it was initially explored for its potential as an anorectic agent for the treatment of obesity.[2] However, this compound was never commercially marketed.[1] This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, synthesis, and known pharmacological characteristics. Due to the limited publicly available data on this compound, this paper also contextualizes its profile within the broader class of substituted amphetamine anorectics and outlines general experimental protocols and signaling pathways relevant to its presumed mechanism of action.

Chemical and Physical Properties

This compound is the N-formylated derivative of amphetamine. Its fundamental properties are summarized in the table below.

PropertyValueSource
IUPAC Name N-(1-phenylpropan-2-yl)formamide[2]
Other Names N-formylamphetamine, Formetamide[1]
CAS Number 22148-75-0[2]
Molecular Formula C₁₀H₁₃NO[2]
Molecular Weight 163.22 g/mol [2]
Solubility 24.4 µg/mL (at pH 7.4)[2]

Synthesis of this compound

The primary route for the synthesis of this compound is the Leuckart reaction, a well-established method for the reductive amination of ketones or aldehydes.[1][2][3] In this reaction, phenylacetone (also known as 1-phenyl-2-propanone or P2P) is heated with formamide or ammonium formate to produce N-formylamphetamine (this compound).[1][2]

Experimental Protocol: Leuckart Reaction for this compound Synthesis

Materials:

  • Phenylacetone (P2P)

  • Formamide (or Ammonium Formate)

  • Formic Acid (optional, can accelerate the reaction)

  • Hydrochloric Acid (for subsequent hydrolysis to amphetamine, if desired)

  • Sodium Hydroxide (for basification)

  • Organic Solvent (e.g., diethyl ether or dichloromethane for extraction)

  • Sulfuric Acid (for salt precipitation, if desired)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylacetone and an excess of formamide (or ammonium formate). A molar ratio of formamide to phenylacetone between 10:1 and 100:1 is often employed to drive the reaction.[4]

  • Heating: Heat the reaction mixture to a temperature between 160°C and 185°C.[5] The reaction is typically carried out for several hours (6 to 25 hours), with the progress monitored by techniques such as thin-layer chromatography (TLC).[4][5] The use of microwave heating has been shown to significantly reduce reaction times.[5]

  • Work-up: After cooling, the reaction mixture is diluted with water. The N-formylamphetamine product can be extracted with a suitable organic solvent.

  • Purification: The extracted organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by distillation or chromatography.

Note: this compound is primarily known as an intermediate in the synthesis of amphetamine. To obtain amphetamine, the N-formyl group is hydrolyzed, typically by heating with hydrochloric acid. The resulting amphetamine free base is then isolated by basification and extraction.[1]

G P2P Phenylacetone This compound This compound (N-formylamphetamine) P2P->this compound Leuckart Reaction (Heat) Formamide Formamide / Ammonium Formate Formamide->this compound Amphetamine Amphetamine This compound->Amphetamine Acid Hydrolysis

A simplified workflow for the synthesis of this compound and its conversion to amphetamine.

Pharmacological Profile

Mechanism of Action

As a substituted amphetamine, this compound is presumed to exert its effects by interacting with monoamine transporters.[2] Specifically, it is believed to increase the synaptic levels of dopamine, norepinephrine, and serotonin by inhibiting their reuptake and/or promoting their release from presynaptic terminals.[2] This neurochemical action in the hypothalamus, the brain's appetite regulation center, is the likely basis for its anorectic effects.

The anorectic effects of amphetamine-like compounds are primarily mediated by their influence on the hypothalamic melanocortin system. Increased noradrenergic and dopaminergic signaling in the arcuate nucleus (ARC) and other hypothalamic nuclei can lead to the activation of pro-opiomelanocortin (POMC) neurons and the release of α-melanocyte-stimulating hormone (α-MSH). α-MSH then acts on melanocortin 4 receptors (MC4R) to promote satiety and reduce food intake.

G This compound This compound MonoamineTransporters Dopamine, Norepinephrine, Serotonin Transporters This compound->MonoamineTransporters Inhibition/Reverse Transport SynapticMonoamines Increased Synaptic Dopamine, Norepinephrine, Serotonin MonoamineTransporters->SynapticMonoamines Hypothalamus Hypothalamus (Appetite Regulation Center) SynapticMonoamines->Hypothalamus POMC Activation of POMC Neurons Hypothalamus->POMC aMSH Release of α-MSH POMC->aMSH MC4R Activation of MC4R aMSH->MC4R Satiety Increased Satiety / Decreased Food Intake MC4R->Satiety

A proposed signaling pathway for the anorectic effect of this compound.
Pharmacokinetics and Metabolism

Specific pharmacokinetic data for this compound in humans is not available. Based on the behavior of other amphetamine-like substances, it is likely to be well-absorbed orally and exhibit a relatively large volume of distribution.

  • Metabolism: In vitro studies on related compounds suggest that this compound is likely metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[6] The N-formyl group can be hydrolyzed to yield amphetamine, which is then further metabolized. The presence of CYP2D6 genetic polymorphisms in the population could lead to significant inter-individual variability in the metabolism and clearance of this compound.[7]

Quantitative Data

Anorectic AgentTypical Daily DoseAverage Weight Loss (vs. Placebo) over 12 weeksKey Side Effects
Phentermine 15-37.5 mg~3.6 kgDry mouth, insomnia, constipation, increased heart rate
Diethylpropion 75 mg~3 kgSimilar to phentermine
Phendimetrazine 35-105 mgNot well-established in modern trialsSimilar to phentermine

Forensic and Analytical Considerations

This compound is of interest in forensic science as it is a known impurity and intermediate in the illicit synthesis of amphetamine via the Leuckart reaction.[1] Its detection in seized drug samples can provide valuable information about the synthetic route employed.

Analytical Methods

The identification and quantification of this compound in forensic samples typically involve chromatographic and spectrometric techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the separation and identification of volatile and semi-volatile compounds. The mass spectrum of N-formylamphetamine provides a unique fragmentation pattern for its identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the analysis of compounds in complex matrices.

G cluster_sample Sample Preparation cluster_analysis Analytical Workflow cluster_results Data Interpretation Sample Seized Drug Sample Extraction Solvent Extraction Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS LCMS LC-MS/MS Analysis Extraction->LCMS Identification Identification of this compound GCMS->Identification Quantification Quantification of this compound GCMS->Quantification LCMS->Identification LCMS->Quantification Route Indication of Leuckart Synthesis Route Identification->Route Quantification->Route

References

Methodological & Application

Application Notes and Protocols for the Forensic Detection of Formetorex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formetorex, also known as N-formylamphetamine, is a substituted amphetamine that has been described as an anorectic. While it does not appear to have been commercially marketed, it is encountered in forensic casework as an intermediate in the illicit synthesis of amphetamine via the Leuckart reaction[1]. Its detection in forensic samples is crucial for identifying clandestine drug manufacturing and may also be relevant in toxicology investigations.

These application notes provide a comprehensive overview of analytical methods for the detection of this compound in various forensic matrices, including urine, blood, oral fluid, and hair. The protocols are based on established forensic toxicology principles and methodologies for amphetamine-type substances.

Disclaimer: The quantitative data presented in the following tables are derived from studies on closely related amphetamine compounds due to the limited availability of specific validation data for this compound in the published literature. Any analytical method for this compound must be fully validated according to forensic standards to establish its specific performance characteristics.

Analytical Approaches

The detection of this compound in forensic samples typically involves a two-tiered approach: an initial screening test followed by a confirmatory analysis.

  • Screening: Immunoassays are commonly used for the initial screening of amphetamine-class compounds. These tests are rapid and can handle large numbers of samples. However, they are presumptive and can exhibit cross-reactivity with other structurally related compounds[2][3][4][5].

  • Confirmation: Confirmatory testing is essential for definitive identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose, offering high sensitivity and specificity[6][7].

Sample-Specific Protocols and Data

Urine Analysis

Urine is a common matrix for routine drug testing due to non-invasive collection and higher concentrations of parent drugs and metabolites.

Sample Preparation: Dilute-and-Shoot for LC-MS/MS

This method is rapid and requires minimal sample preparation.

Protocol:

  • Centrifuge the urine sample to pellet any particulate matter.

  • Transfer a 20 µL aliquot of the supernatant to a clean microcentrifuge tube.

  • Add 50 µL of an internal standard solution (e.g., d5-PCP in acetonitrile).

  • Vortex the sample and then centrifuge at 15,000 rpm for 10 minutes.

  • Dilute the resulting supernatant with 930 µL of the initial mobile phase (e.g., ammonium formate and 0.1% formic acid in water).

  • Mix and transfer an aliquot to an autosampler vial for LC-MS/MS analysis[8].

Table 1: Exemplar Quantitative Data for Amphetamine in Urine by LC-MS/MS

ParameterValueReference
Linearity Range50-5000 ng/mL[9]
Limit of Quantification (LOQ)< 25 ng/mL[10]
Limit of Detection (LOD)< 10 ng/mL[10]
Intraday Precision (%RSD)1-8%[9]
Interday Precision (%RSD)0.6-8%[9]
Matrix Effect78-116%[10]

Workflow for Urine Sample Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Centrifuge1 Centrifugation Urine->Centrifuge1 Add_IS Add Internal Standard Centrifuge1->Add_IS Vortex_Centrifuge Vortex & Centrifuge Add_IS->Vortex_Centrifuge Dilute Dilution with Mobile Phase Vortex_Centrifuge->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Workflow for Urine Sample Preparation and LC-MS/MS Analysis.

Blood/Plasma Analysis

Blood and plasma samples provide information about recent drug use and impairment.

Sample Preparation: Protein Precipitation for LC-MS/MS

This is a common and effective method for removing proteins that can interfere with analysis.

Protocol:

  • To a 100 µL aliquot of whole blood or plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Table 2: Exemplar Quantitative Data for Amphetamine in Blood/Plasma by LC-MS/MS

ParameterValueReference
Linearity Range1-2500 ng/mL[11]
Limit of Quantification (LOQ)1-35 ng/mL[11]
Limit of Detection (LOD)Not specified
Precision (%RSD)< 8%[11]
AccuracyWithin ±15%

Workflow for Blood/Plasma Sample Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis Blood Blood/Plasma Sample Protein_Precip Protein Precipitation (Acetonitrile + IS) Blood->Protein_Precip Centrifuge2 Centrifugation Protein_Precip->Centrifuge2 Evaporate Evaporation Centrifuge2->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Workflow for Blood/Plasma Sample Preparation and LC-MS/MS Analysis.

Oral Fluid Analysis

Oral fluid is an increasingly popular matrix due to its non-invasive collection and correlation with blood concentrations.

Sample Preparation: Liquid-Liquid Extraction (LLE) for LC-MS/MS

LLE is a robust method for extracting a wide range of drugs from the oral fluid matrix.

Protocol:

  • Collect oral fluid using a collection device (e.g., Quantisal™) which typically contains a buffer.

  • To a 100 µL aliquot of the oral fluid/buffer mixture, add an internal standard.

  • Add 500 µL of an extraction solvent mixture (e.g., isopropanol, hexane, and ethyl acetate)[12].

  • Vortex for 1 minute and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis[12].

Table 3: Exemplar Quantitative Data for Amphetamine in Oral Fluid by LC-MS/MS

ParameterValueReference
Linearity Range1-128 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Limit of Detection (LOD)Not specified
Intraday Precision (%RSD)< 12.8%
Interday Precision (%RSD)< 12.8%
Accuracy (Bias %)Within ±15%

Workflow for Oral Fluid Sample Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis OralFluid Oral Fluid Sample (with buffer) Add_IS_Solvent Add Internal Standard & Extraction Solvent OralFluid->Add_IS_Solvent Vortex_Centrifuge3 Vortex & Centrifuge Add_IS_Solvent->Vortex_Centrifuge3 Evaporate2 Evaporation of Organic Layer Vortex_Centrifuge3->Evaporate2 Reconstitute2 Reconstitution Evaporate2->Reconstitute2 LCMS LC-MS/MS Analysis Reconstitute2->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Workflow for Oral Fluid Sample Preparation and LC-MS/MS Analysis.

Hair Analysis

Hair analysis provides a long-term history of drug exposure.

Sample Preparation: Solid-Phase Extraction (SPE) for LC-MS/MS

This method provides a clean extract for sensitive analysis.

Protocol:

  • Wash hair segments to remove external contamination.

  • Pulverize or finely cut approximately 20 mg of hair.

  • Add an internal standard and an extraction solution (e.g., methanol or a commercial buffer).

  • Incubate the sample (e.g., 2 hours at 95 °C) to extract the analytes from the hair matrix.

  • Centrifuge and transfer the supernatant to a collection plate.

  • Perform solid-phase extraction (e.g., using a mixed-mode cation exchange cartridge)[13].

  • Wash the SPE cartridge and elute the analytes.

  • Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Table 4: Exemplar Quantitative Data for Amphetamine in Hair by LC-MS/MS

ParameterValueReference
Calibration Range0.01-1.0 ng/mg
Limit of Quantification (LOQ)< 0.01 ng/mg
Limit of Detection (LOD)Not specified
RecoveryVaries by analyte
Matrix EffectsVaries by analyte

Workflow for Hair Sample Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis Hair Hair Sample Wash Washing & Pulverization Hair->Wash Incubate Incubation with Extraction Solution & IS Wash->Incubate SPE Solid-Phase Extraction Incubate->SPE Elute Elution SPE->Elute Evap_Recon Evaporation & Reconstitution Elute->Evap_Recon LCMS LC-MS/MS Analysis Evap_Recon->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Workflow for Hair Sample Preparation and LC-MS/MS Analysis.

Immunoassay Screening Considerations

Commercial immunoassays for amphetamines may or may not detect this compound. The degree of cross-reactivity is often not published by the manufacturer and would need to be determined empirically. A positive result from an amphetamine immunoassay should be considered presumptive and must be confirmed by a more specific method like GC-MS or LC-MS/MS. Factors that can influence immunoassay results include the cutoff concentration of the assay and the presence of other structurally similar compounds[2][5].

Method Validation and Quality Control

All analytical methods used in a forensic setting must be rigorously validated to ensure they are fit for purpose. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate the analyte from other substances.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Linearity and Calibration Model: The range over which the analytical response is proportional to the concentration.

  • Precision and Accuracy: The degree of agreement among a series of measurements and the closeness of the measurements to the true value.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effects: The influence of co-eluting substances from the biological matrix on the analyte's ionization.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions[8][10][14][15][16].

Quality control samples (at least a low and a high concentration) should be included in each analytical batch to monitor the performance of the method.

Conclusion

The analytical methods and protocols outlined in these application notes provide a framework for the detection and quantification of this compound in forensic samples. While specific quantitative data for this compound is limited, the methodologies established for other amphetamine-type substances serve as a strong foundation. It is imperative that any laboratory implementing these methods performs a full in-house validation to establish the specific performance characteristics for this compound in the matrices of interest. The use of appropriate screening and confirmation techniques, coupled with a robust quality assurance program, will ensure the generation of reliable and defensible forensic toxicology results.

References

Application Note: Quantification of Formetorex Impurities using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formetorex, also known as N-formylamphetamine, is a recognized intermediate and a critical impurity in the synthesis of amphetamine, particularly via the Leuckart reaction.[1] The presence and quantity of this compound and other related impurities can indicate the synthetic route and the quality of the final amphetamine product. Therefore, a robust and accurate analytical method for the quantification of this compound and its process-related impurities is essential for quality control in pharmaceutical manufacturing and for forensic applications.

This application note provides a detailed protocol for the quantification of this compound and its potential impurities using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended to serve as a comprehensive guide for researchers and analysts in the pharmaceutical and forensic fields.

Potential Impurities of this compound

Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation products. In the context of its common synthesis as an intermediate for amphetamine, potential impurities include:

  • Phenylacetone (P2P): A precursor that may remain unreacted.

  • Di-(beta-phenylisopropyl)amine (DPIA): A known by-product of the Leuckart reaction.[2]

  • Amphetamine: The intended product, which may be present if the hydrolysis of this compound has begun.

  • Unidentified reaction by-products: Other related substances formed during the synthesis.

Experimental Protocols

This section details the necessary steps for the preparation of samples and standards, as well as the instrumental parameters for the GC-MS analysis.

Materials and Reagents
  • This compound reference standard

  • Potential impurity reference standards (e.g., Phenylacetone, DPIA, Amphetamine)

  • Internal Standard (IS) (e.g., Amphetamine-d5, Methamphetamine-d5)

  • Methanol (HPLC grade)

  • Ethyl acetate (GC grade)

  • Sodium carbonate

  • Deionized water

Standard and Sample Preparation

3.2.1. Standard Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 10 mg of each reference standard (this compound and potential impurities) and the internal standard.

  • Dissolve each standard in methanol in a 10 mL volumetric flask and bring to volume.

3.2.2. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solutions with methanol to cover the desired concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Each working standard should contain a constant concentration of the internal standard.

3.2.3. Sample Preparation (for Bulk Drug Substance)

  • Accurately weigh approximately 100 mg of the this compound bulk drug substance.

  • Dissolve the sample in 10 mL of methanol in a volumetric flask.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into a clean vial.

  • Dilute an aliquot of the filtered solution with methanol to a final concentration within the calibration range.

  • Add the internal standard to the diluted sample solution to achieve the same concentration as in the working standards.

GC-MS Instrumentation and Conditions

The following GC-MS parameters are recommended as a starting point and should be optimized for the specific instrument and impurities being analyzed.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split ratio 20:1) or Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 80 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan

SIM Ions:

Analyte Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Phenylacetone91134, 43
Amphetamine4491, 118
This compound7291, 134
DPIA14891, 105
Internal Standard (e.g., Amphetamine-d5)4693, 123

Note: The selection of SIM ions should be confirmed by analyzing the mass spectrum of each pure standard.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention times of the analytes in a blank sample.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A correlation coefficient (r²) of ≥ 0.99 is typically desired.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, spiking a blank matrix with known concentrations of the analytes.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) for a series of measurements.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The quantitative results for this compound and its impurities should be summarized in a clear and concise table for easy comparison.

Table 1: Quantitative Data for this compound and its Impurities

Analyte Retention Time (min) Linearity (r²) LOD (µg/mL) LOQ (µg/mL) Recovery (%)
PhenylacetoneTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
AmphetamineTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
This compoundTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
DPIATo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Note: The values in this table are placeholders and must be determined experimentally during method validation.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the GC-MS analysis and the logical relationship in the synthesis of amphetamine where this compound is an impurity.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting stock_solution Stock Solution Preparation working_standards Working Standard Preparation stock_solution->working_standards gcms_analysis GC-MS Injection & Data Acquisition working_standards->gcms_analysis sample_prep Sample Preparation sample_prep->gcms_analysis peak_integration Peak Integration & Identification gcms_analysis->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Reporting of Results quantification->reporting

Figure 1. Experimental workflow for GC-MS analysis of this compound impurities.

synthesis_pathway P2P Phenylacetone (P2P) This compound This compound (N-formylamphetamine) [Impurity] P2P->this compound Leuckart Reaction DPIA Di-(beta-phenylisopropyl)amine (DPIA) [By-product Impurity] P2P->DPIA Side Reaction Formamide Formamide Formamide->this compound Amphetamine Amphetamine [Final Product] This compound->Amphetamine Hydrolysis This compound->DPIA Side Reaction

Figure 2. Simplified Leuckart reaction pathway showing this compound as an impurity.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound and its related impurities using GC-MS. The detailed protocols for sample preparation, instrument conditions, and method validation will enable researchers and analysts to develop and implement a reliable method for quality control and forensic analysis. The provided workflow and pathway diagrams offer a clear visual representation of the analytical process and the chemical context of the impurities. It is crucial to emphasize that the provided GC-MS parameters are a starting point and should be thoroughly optimized and validated for the specific instrumentation and analytical requirements of the user's laboratory.

References

Application Notes and Protocols: Formetorex as a Reference Standard in Forensic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Formetorex, also known as N-formylamphetamine, is a substituted amphetamine that has garnered significant interest in the field of forensic chemistry. Initially explored as an anorectic, it was never commercially marketed for therapeutic use. Its primary relevance in forensic toxicology stems from its role as a key intermediate and a common impurity in the illicit synthesis of amphetamine via the Leuckart reaction. The presence of this compound in seized drug samples can provide valuable intelligence about the synthetic route employed. Consequently, the availability of a well-characterized this compound reference standard is crucial for accredited forensic laboratories to accurately identify and quantify this substance in routine casework.

This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in forensic chemistry. It is intended for researchers, scientists, and professionals in drug development and forensic analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for the preparation of standard solutions and for the interpretation of analytical data.

PropertyValueReference
IUPAC NameN-(1-phenylpropan-2-yl)formamide
Other NamesThis compound, N-Formylamphetamine
CAS Number22148-75-0
Molecular FormulaC₁₀H₁₃NO
Molar Mass163.22 g/mol
AppearanceTypically a solid or an oil-
SolubilitySoluble in organic solvents such as acetonitrile and methanol.

Table 1: Chemical and Physical Properties of this compound

Metabolic Pathway of this compound

While specific metabolism studies on this compound are not extensively documented in publicly available literature, its metabolic fate can be predicted based on the known biotransformation of similar amphetamine-type substances. The primary metabolic pathways are expected to involve hydrolysis of the formyl group to yield amphetamine, followed by the known metabolic routes of amphetamine, including aromatic hydroxylation and N-dealkylation. The expected metabolic pathway is illustrated in the diagram below. Understanding these pathways is critical for identifying this compound and its metabolites in biological samples.

Formetorex_Metabolism This compound This compound (N-formylamphetamine) Amphetamine Amphetamine This compound->Amphetamine Hydrolysis p_Hydroxyamphetamine p-Hydroxyamphetamine Amphetamine->p_Hydroxyamphetamine Aromatic Hydroxylation (CYP2D6) Norephedrine Norephedrine Amphetamine->Norephedrine β-Hydroxylation Conjugates Glucuronide/Sulfate Conjugates p_Hydroxyamphetamine->Conjugates Norephedrine->Conjugates

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

The following protocols are provided as a guide for the analysis of this compound in forensic samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are widely regarded as the gold standard in forensic toxicology for their high sensitivity and specificity.

Protocol 1: Quantification of this compound in Urine by LC-MS/MS

This protocol describes a method for the sensitive and selective quantification of this compound in urine samples.

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of urine, add an internal standard (e.g., this compound-d₅).

  • Vortex the sample and centrifuge at 3000 rpm for 10 minutes.

  • Condition a mixed-mode solid-phase extraction (SPE) cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the supernatant from the urine sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

ParameterCondition
Liquid Chromatograph
ColumnC18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 8 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) TransitionsThis compound: e.g., m/z 164.1 -> 118.1 (Quantifier), m/z 164.1 -> 91.1 (Qualifier)this compound-d₅: e.g., m/z 169.1 -> 123.1
Collision EnergyOptimized for each transition

Table 2: LC-MS/MS Parameters for this compound Analysis

3. Calibration and Quantification

Prepare a calibration curve by spiking blank urine with known concentrations of this compound certified reference material (CRM). The concentration range should encompass the expected levels in forensic samples. The ratio of the analyte peak area to the internal standard peak area is used for quantification.

Protocol 2: Screening of this compound in Seized Drug Samples by GC-MS

This protocol is suitable for the identification of this compound in solid or liquid drug seizures.

1. Sample Preparation

  • Homogenize the seized sample.

  • Dissolve a known amount (e.g., 10 mg) of the sample in 1 mL of methanol.

  • Vortex for 1 minute and then sonicate for 10 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Dilute the supernatant with methanol to an appropriate concentration for GC-MS analysis.

  • Transfer the diluted sample to a GC-MS vial.

2. GC-MS Instrumentation and Conditions

ParameterCondition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1 mL/min
Oven Temperature ProgramInitial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan
Transfer Line Temperature280°C
Ion Source Temperature230°C

Table 3: GC-MS Parameters for this compound Screening

3. Data Analysis

The identification of this compound is achieved by comparing the retention time and the mass spectrum of the

Application Note: Acid-Catalyzed Hydrolysis of N-Formylamphetamine to Amphetamine

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This document provides a detailed protocol for the acid-catalyzed hydrolysis of N-formylamphetamine to produce amphetamine. This reaction is a critical step in the Leuckart synthesis of amphetamine, a widely used method.[1][2] The protocol outlines the reaction mechanism, necessary reagents and equipment, step-by-step experimental procedure, and data interpretation. The intended audience for this application note includes researchers in organic chemistry, medicinal chemistry, and forensic science.

Introduction

The synthesis of amphetamine via the Leuckart reaction is a common route, which involves the reductive amination of phenyl-2-propanone (P2P) using formamide or ammonium formate.[1][3] This two-stage process first produces the intermediate N-formylamphetamine, which is subsequently hydrolyzed to yield the final amphetamine product.[4] The hydrolysis step, which is the focus of this protocol, involves the cleavage of the amide bond in N-formylamphetamine under strong acidic conditions.[5][6] This document details the procedure for this acid hydrolysis.

Reaction Mechanism

The acid-catalyzed hydrolysis of an amide, such as N-formylamphetamine, proceeds through a nucleophilic acyl substitution mechanism.[5] The process is initiated by the protonation of the carbonyl oxygen of the amide, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[5] Following a series of proton transfers, the amine is eliminated as a leaving group, which, under the acidic conditions, is protonated to form an ammonium salt.[7][8] The final products are amphetamine (as its corresponding salt) and formic acid.[5]

Figure 1: General mechanism for the acid-catalyzed hydrolysis of N-formylamphetamine.

Experimental Protocols

This section outlines the necessary materials and the step-by-step procedure for the hydrolysis of N-formylamphetamine.

3.1. Materials and Equipment

  • Reagents:

    • N-formylamphetamine

    • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

    • Sodium Hydroxide (NaOH) solution (e.g., 10 M) for basification

    • Deionized Water

    • Organic Solvent for extraction (e.g., Diethyl Ether, Toluene)

    • Drying agent (e.g., anhydrous Magnesium Sulfate or Sodium Sulfate)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle or oil bath

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • pH paper or pH meter

    • Rotary evaporator (optional)

    • Standard laboratory glassware

3.2. Hydrolysis Procedure

  • Reaction Setup: In a round-bottom flask, place the N-formylamphetamine intermediate.

  • Acid Addition: Add a strong acid, such as concentrated hydrochloric acid or sulfuric acid, to the flask.[4][6]

  • Reflux: Attach a reflux condenser and heat the mixture. The reaction is typically carried out at reflux for a period of time, which can range from minutes to hours depending on the scale and specific conditions.[9]

  • Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Basification: Carefully neutralize the excess acid and deprotonate the amphetamine salt by slowly adding a sodium hydroxide solution until the mixture is strongly basic (pH > 10).[10][11] This will liberate the amphetamine free base, which may appear as an oily layer.

  • Extraction: Transfer the basified mixture to a separatory funnel and extract the amphetamine free base into an organic solvent like diethyl ether or toluene.[6] Perform multiple extractions to ensure complete recovery.

  • Washing and Drying: Combine the organic extracts and wash with deionized water to remove any remaining inorganic salts. Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate, for instance by using a rotary evaporator, to yield the crude amphetamine free base.

  • Purification (Optional): The crude product can be further purified. One common method is to dissolve the free base in an organic solvent and precipitate it as a salt (e.g., hydrochloride or sulfate) by adding the corresponding acid.[10][11] The resulting salt can then be collected by filtration and washed.

Data Presentation

The quantitative data for the acid hydrolysis of N-formylamphetamine can vary based on the specific conditions employed. The following table summarizes typical reaction parameters found in the literature. It is important to note that many sources report yields for the entire Leuckart reaction rather than for the hydrolysis step alone.

ParameterValue / ConditionSource(s)
Starting Material N-formylamphetamine[4]
Acid Catalyst Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)[4][6][11]
Reaction Temperature Reflux[9]
Reaction Time 2 hours (example for a related compound)[9]
Work-up Basification with NaOH, followed by extraction[10][11]
Overall Yield (Leuckart) ~60% (for the combined formylation and hydrolysis steps)[2]

Experimental Workflow

The logical flow of the experimental procedure, from starting material to final product, is illustrated in the diagram below.

Experimental_Workflow start Start: N-Formylamphetamine add_acid Add Strong Acid (HCl or H₂SO₄) start->add_acid reflux Heat to Reflux add_acid->reflux cool Cool to Room Temperature reflux->cool basify Basify with NaOH (pH > 10) cool->basify extract Extract with Organic Solvent basify->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate product Product: Amphetamine Free Base evaporate->product purify Optional: Purify via Salt Formation product->purify

Figure 2: Workflow for the hydrolysis of N-formylamphetamine.

Conclusion

The acid-catalyzed hydrolysis of N-formylamphetamine is a robust and straightforward method for the production of amphetamine. The procedure involves refluxing the amide in a strong acid, followed by a standard acid-base work-up and extraction. Careful control of the reaction conditions and pH during the work-up is crucial for achieving a good yield of the final product. This protocol provides a comprehensive guide for researchers to perform this chemical transformation effectively and safely in a laboratory setting.

References

Application Notes and Protocols for the Spectroscopic Characterization of Formetorex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the characterization of Formetorex (also known as N-formylamphetamine) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The protocols outlined below are foundational for the structural elucidation and purity assessment of this compound, which is a critical intermediate in the synthesis of amphetamine and a subject of interest in forensic chemistry and pharmacology.

Introduction

This compound is a substituted amphetamine that serves as a key precursor in the Leuckart synthesis of amphetamine.[1][2] Its accurate identification and characterization are crucial for quality control in pharmaceutical development and for forensic analysis of illicit drug manufacturing. NMR and IR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure and functional groups present in a sample.

Spectroscopic Data for this compound Characterization

While experimental spectral data for this compound is not widely published, data from closely related compounds such as methamphetamine can provide valuable reference points for expected spectral features. The following tables summarize the expected and observed spectral data for the characterization of this compound.

Table 1: 1H and 13C NMR Spectral Data

Assignment 1H Chemical Shift (δ, ppm)a 13C Chemical Shift (δ, ppm)b
-CH3~1.1~20
-CH2-~2.7~44
-CH-~4.0~56
Aromatic C-H~7.2-7.4~126-130
Aromatic C (quaternary)-~139
C=O (formyl)~8.2~163

aPredicted values and values from related compounds. bReference data from PubChem for this compound and methamphetamine.[3][4]

Table 2: IR Absorption Data

Functional Group Expected Absorption (cm-1)c
N-H Stretch (amide)3300-3500
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=O Stretch (amide I)1630-1695
N-H Bend (amide II)1510-1570
C-N Stretch1400-1420
Aromatic C=C Bending690-900

cBased on standard IR correlation tables and data from related compounds.[4]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl3) or other suitable deuterated solvent

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both 1H and 13C frequencies.

  • 1H NMR Acquisition:

    • Set the spectral width to approximately 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a suitable number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both 1H and 13C spectra.

    • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder into an agate mortar.

    • Grind the mixture thoroughly with the pestle for several minutes to obtain a fine, homogeneous powder.

    • Transfer a portion of the powder into the collar of a pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000 to 400 cm-1.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Label the significant absorption peaks with their corresponding wavenumbers (cm-1).

    • Correlate the observed absorption bands with known functional group frequencies to confirm the presence of key structural features of this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the logical process of structural confirmation using the spectroscopic data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample This compound Sample NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Grind with KBr Sample->IR_Prep NMR_Acq 1H & 13C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq NMR_Analysis Process & Analyze NMR Spectra NMR_Acq->NMR_Analysis IR_Analysis Analyze IR Spectrum IR_Acq->IR_Analysis Conclusion Structural Confirmation of this compound NMR_Analysis->Conclusion IR_Analysis->Conclusion

Caption: Experimental workflow for this compound characterization.

logical_relationship cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_structure Structural Confirmation NMR_Data 1H & 13C NMR Data (Chemical Shifts, Multiplicity, Integration) NMR_Interp Identify Proton & Carbon Environments - Aromatic Ring - Propyl Chain - Formyl Group NMR_Data->NMR_Interp IR_Data IR Data (Absorption Frequencies) IR_Interp Identify Functional Groups - N-H bond - C=O bond - Aromatic C-H IR_Data->IR_Interp Structure Confirmed Structure of this compound NMR_Interp->Structure IR_Interp->Structure

Caption: Logical relationship for structural confirmation.

As a substituted amphetamine, this compound is expected to interact with monoamine transporters. The following diagram illustrates a plausible signaling pathway.

signaling_pathway This compound This compound Transporters Dopamine (DAT) Norepinephrine (NET) Serotonin (SERT) Transporters This compound->Transporters interacts with Reuptake Inhibition of Neurotransmitter Reuptake Transporters->Reuptake Neurotransmitters Increased Synaptic Levels of Dopamine, Norepinephrine, Serotonin Reuptake->Neurotransmitters Postsynaptic Postsynaptic Receptor Activation Neurotransmitters->Postsynaptic cAMP Activation of cAMP Pathway Postsynaptic->cAMP Response Cellular Response (e.g., Stimulant Effects) cAMP->Response

Caption: Plausible signaling pathway of this compound.

References

Application Notes and Protocols: In Vitro Transporter Binding Assays for Formetorex Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formetorex, also known as N-formylamphetamine, is a substituted amphetamine that functions as a central nervous system stimulant.[1] Its pharmacological effects are primarily mediated through its interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. By inhibiting these transporters, this compound increases the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to its characteristic stimulant effects.[1]

Understanding the binding affinity of this compound to these transporters is crucial for elucidating its pharmacological profile, potency, and potential for therapeutic applications or abuse. This document provides detailed protocols for in vitro transporter binding assays to characterize the activity of this compound and similar compounds at DAT, NET, and SERT.

Data Presentation

Table 1: Comparative Activity of this compound and d-Amphetamine at Monoamine Transporters

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compound Inhibitor (qualitative)Inhibitor (qualitative)Inhibitor (qualitative)
d-Amphetamine IC₅₀: ~30-100 nMIC₅₀: ~5-40 nMIC₅₀: ~1-5 µM

Note: IC₅₀ values for d-amphetamine are approximate and can vary depending on the specific assay conditions. The activity of this compound is inferred from its structural similarity to amphetamine and qualitative descriptions of its effects.

Experimental Protocols

The following is a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound, such as this compound, for the human dopamine, norepinephrine, and serotonin transporters. This protocol is based on standard methodologies for in vitro transporter binding assays.

Objective:

To determine the inhibitory constant (Kᵢ) of this compound for DAT, NET, and SERT using a competitive radioligand binding assay.

Materials:
  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 (or [³H]GBR-12935)

    • For hNET: [³H]Nisoxetine (or [³H]Mazindol)

    • For hSERT: [³H]Citalopram (or [³H]Paroxetine)

  • Test Compound: this compound

  • Reference Compounds (for non-specific binding):

    • For hDAT: GBR-12909 (10 µM)

    • For hNET: Desipramine (10 µM)

    • For hSERT: Fluoxetine (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Liquid scintillation counter

Protocol:
  • Cell Membrane Preparation: a. Culture HEK293 cells expressing the transporter of interest to confluency. b. Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C. c. Resuspend the cell pellet in ice-cold assay buffer and homogenize using a glass-Teflon homogenizer. d. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. e. Discard the supernatant and resuspend the pellet in fresh, ice-cold assay buffer. f. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA). g. Aliquot and store the membranes at -80°C until use.

  • Binding Assay: a. On the day of the experiment, thaw the cell membranes on ice and dilute to the desired concentration in assay buffer. b. Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M. c. In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
    • Non-specific Binding: 50 µL of the appropriate reference compound (final concentration 10 µM), 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
    • Test Compound Binding: 50 µL of this compound dilution, 50 µL of radioligand solution, and 100 µL of cell membrane suspension. d. The final concentration of the radioligand should be approximately equal to its Kₔ for the respective transporter. e. Incubate the plates at room temperature (or 37°C, depending on the transporter) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration and Counting: a. Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters should be pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding. b. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand. c. Place the filters in scintillation vials and add 4-5 mL of scintillation cocktail. d. Allow the vials to sit for at least 4 hours in the dark. e. Quantify the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding as a function of the logarithm of the this compound concentration. c. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve). d. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

    • [L] is the concentration of the radioligand used in the assay.
    • Kₔ is the dissociation constant of the radioligand for the transporter.

Visualizations

Monoamine Transporter Inhibition by this compound

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Dopamine_out Vesicle->Dopamine_out Release Norepinephrine_out Vesicle->Norepinephrine_out Release Serotonin_out Vesicle->Serotonin_out Release Dopamine_in Dopamine_in->MAO Metabolism Dopamine_in->VMAT2 Uptake Norepinephrine_in Norepinephrine_in->MAO Metabolism Norepinephrine_in->VMAT2 Uptake Serotonin_in Serotonin_in->MAO Metabolism Serotonin_in->VMAT2 Uptake DAT DAT NET NET SERT SERT Dopamine_out->DAT Reuptake D_Receptor Dopamine Receptor Dopamine_out->D_Receptor Binding Norepinephrine_out->NET Reuptake NE_Receptor Norepinephrine Receptor Norepinephrine_out->NE_Receptor Binding Serotonin_out->SERT Reuptake S_Receptor Serotonin Receptor Serotonin_out->S_Receptor Binding This compound This compound This compound->DAT Inhibition This compound->NET Inhibition This compound->SERT Inhibition

Caption: Inhibition of monoamine transporters by this compound.

Experimental Workflow for Transporter Binding Assay

start Start: Prepare Reagents prep_membranes Cell Membrane Preparation (HEK293 expressing DAT, NET, or SERT) start->prep_membranes prep_radioligand Prepare Radioligand ([³H]WIN 35,428, [³H]Nisoxetine, or [³H]Citalopram) start->prep_radioligand prep_this compound Prepare this compound (Serial Dilutions) start->prep_this compound assay_setup Assay Setup in 96-well Plate (Total, Non-specific, and Test Compound Binding) prep_membranes->assay_setup prep_radioligand->assay_setup prep_this compound->assay_setup incubation Incubation (e.g., 60-120 min at RT) assay_setup->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration counting Liquid Scintillation Counting (Quantify radioactivity) filtration->counting analysis Data Analysis (Calculate IC₅₀ and Kᵢ) counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for in vitro transporter binding assay.

References

Application Notes & Protocols: Formetorex in Stimulant Mechanism Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formetorex, also known as N-formylamphetamine, is a synthetic compound belonging to the substituted amphetamine class.[1][2] Initially developed in the 1960s, it was investigated as an anorectic agent, though it does not appear to have ever been commercially marketed for this purpose.[2] In contemporary research, this compound is primarily of interest for its mild stimulant effects and its role as a key intermediate in the Leuckart synthesis of amphetamine.[1][2]

Its primary mechanism of action involves the modulation of catecholaminergic systems.[1][3] Specifically, this compound inhibits the reuptake of dopamine (DA) and norepinephrine (NE) at their respective transporters, the Dopamine Transporter (DAT) and the Norepinephrine Transporter (NET).[1] This action leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby increasing dopaminergic and noradrenergic signaling.[3] Studies suggest its potency is significantly lower than that of methamphetamine, with behavioral effects more comparable to caffeine.[1] This profile makes this compound a useful tool for investigating stimulant effects with potentially lower addiction liability compared to more potent analogs.[1]

Data Presentation

Chemical and Physical Properties

The fundamental properties of this compound (S-enantiomer) are summarized below.

PropertyValueReference
IUPAC Name N-[(2S)-1-phenylpropan-2-yl]formamide[1]
Other Names Formetamide, N-formylamphetamine[2]
CAS Number 15547-39-4 (S-enantiomer)[1]
Molecular Formula C₁₀H₁₃NO[1][2]
Molecular Weight 163.22 g/mol [1][2]
XLogP3 1.5 (estimated)[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Pharmacological Profile
Target / EffectDescriptionReference
Primary Mechanism Inhibition of dopamine and norepinephrine reuptake transporters.[1][3]
Potency Estimated to be approximately 1/10th that of methamphetamine.[1]
Behavioral Effects Mild stimulant, with effects closer to caffeine in behavioral assays.[1]
Preclinical Observations Appetite suppression, mood elevation, increased locomotor activity in rodent models.[1]
Addiction Liability Low, based on minimal self-administration behavior in animal models.[1]

Visualized Pathways and Workflows

Mechanism of Action: Monoamine Transporter Inhibition

The diagram below illustrates the proposed mechanism of action for this compound. By blocking the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) on the presynaptic neuron, this compound prevents the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to enhanced postsynaptic receptor activation.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle DA_pre Dopamine Vesicle->DA_pre Release NE_pre Norepinephrine Vesicle->NE_pre Release DA_syn Dopamine DA_pre->DA_syn NE_syn Norepinephrine NE_pre->NE_syn DAT DAT NET NET DA_syn->DAT Reuptake DA_Receptor DA Receptor DA_syn->DA_Receptor Binds NE_syn->NET Reuptake NE_Receptor NE Receptor NE_syn->NE_Receptor Binds This compound This compound This compound->DAT Inhibits This compound->NET Inhibits Signal Stimulant Effect (Increased Signaling) DA_Receptor->Signal NE_Receptor->Signal P2P Phenylacetone (P2P) This compound This compound (Intermediate) P2P->this compound Formamide Formamide Formamide->this compound + L1 Leuckart Reaction Amphetamine Amphetamine (Final Product) This compound->Amphetamine Hydrolysis cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A1 Plate cells expressing DAT or NET (e.g., HEK293-hDAT/hNET) B1 Pre-incubate cells with This compound or vehicle A1->B1 A2 Prepare serial dilutions of this compound A2->B1 B2 Add radiolabeled substrate (e.g., [³H]DA or [³H]NE) B1->B2 B3 Incubate to allow uptake B2->B3 B4 Terminate uptake and wash cells with ice-cold buffer B3->B4 C1 Lyse cells B4->C1 C2 Measure radioactivity via Liquid Scintillation Counting C1->C2 C3 Calculate percent inhibition relative to vehicle control C2->C3 C4 Determine IC₅₀ value using non-linear regression C3->C4

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Formetorex via the Leuckart Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Leuckart reaction to synthesize Formetorex (N-formylamphetamine).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the Leuckart reaction for the synthesis of this compound?

The Leuckart reaction is a reductive amination process used to convert phenylacetone (also known as P-2-P or benzylmethylketone) into this compound, which is N-formylamphetamine.[1] This reaction typically involves heating a mixture of phenylacetone with either formamide or ammonium formate.[1] this compound is a key intermediate in the synthesis of amphetamine.[1]

Q2: My yield of this compound is consistently low. What are the common causes and how can I improve it?

Low yields are a frequent issue in the Leuckart reaction. Several factors can contribute to this problem. Here's a troubleshooting guide to help you optimize your yield:

  • Sub-optimal Temperature: The reaction requires high temperatures, typically between 150°C and 200°C.[2][3] Operating outside this range can significantly reduce the yield. It has been reported that the yield at 190-200°C can be double that at 160-170°C.[2]

  • Incorrect Reagent Choice: While both formamide and ammonium formate can be used, ammonium formate often produces better yields.[4][5] The addition of formic acid to formamide has also been shown to improve yields.[2][6]

  • Improper Molar Ratios: The ratio of reactants is crucial. An excess of the formylating agent is generally recommended. Molar ratios of formamide (or N-alkylformamide) to the ketone can range from 5:1 to 150:1, with 10:1 to 100:1 being preferable.[3] The specific molar ratio of formamide to formic acid is suggested to be between 6:1 and 20:1, with 10:1 being most preferable.[3]

  • Presence of Water: While the Leuckart reaction is not entirely anhydrous, excessive water can lower the reaction temperature and potentially decrease the yield.[7] Some procedures recommend removing water as it forms.[7] However, complete removal of water when using formamide may also lower the yield as water is involved in the reaction mechanism.[7]

  • Reaction Time: The Leuckart reaction is notoriously slow, often requiring heating for several hours (6 to 25 hours).[3] Insufficient reaction time will lead to incomplete conversion. Monitoring the reaction progress can help determine the optimal duration.

Q3: What are the main side products and impurities I should be aware of?

Several side products and impurities can be formed during the Leuckart reaction, complicating purification and reducing the yield of the desired this compound. These include:

  • N,N-di(β-phenylisopropyl)amine (DPIA) and N-formyl DPIA: These are major impurities, especially when formic acid is used in the reaction.[8]

  • 4-Methyl-5-phenyl-pyrimidine: This is a characteristic impurity of the Leuckart method.[8]

  • Dibenzylketone: This can be present as an impurity in the starting material, phenylacetone, leading to the formation of α-benzylphenethylamine.[8]

  • Higher boiling pyridines: A variety of pyridine derivatives can also be formed as minor impurities.[8]

  • Unreacted Phenylacetone: Incomplete reaction will result in the presence of the starting ketone.

Q4: How can I minimize the formation of these impurities?

Minimizing impurities starts with optimizing the reaction conditions as described in Q2. Additionally:

  • Purity of Starting Materials: Use high-purity phenylacetone to avoid introducing impurities like dibenzylketone.[8]

  • Control of Reaction Parameters: Carefully control the temperature and reaction time to favor the formation of this compound over side products.

  • Stoichiometry: Precise control of the molar ratios of reactants can help reduce the formation of over-alkylated products like DPIA.

Q5: What are the recommended methods for the purification of this compound?

After the reaction, the crude product will be a mixture containing this compound, unreacted starting materials, and various impurities. Common purification techniques include:

  • Extraction: The reaction mixture is typically basified, and the product is extracted with an organic solvent like ether.[1]

  • Distillation: Steam distillation or vacuum distillation can be used to separate the this compound from less volatile impurities.[1]

  • Crystallization: The purified this compound can be precipitated as a salt, such as the sulfate, by adding sulfuric acid to a solution of the free base in an organic solvent.[1] The resulting salt can then be further purified by recrystallization.

Data Presentation

Table 1: Effect of Temperature on Leuckart Reaction Yield

Temperature Range (°C)Relative YieldReference
160 - 170Base Yield[2]
190 - 200~ 2x Base Yield[2]
120 - 130Lower Yields[5]
> 165 (with formamide)Higher Yields[5]

Table 2: Recommended Molar Ratios for a High-Yield Leuckart Reaction

ReactantsMolar RatioPreferenceReference
Formamide : Phenylacetone5:1 to 150:110:1 to 100:1[3]
Formamide : Formic Acid6:1 to 20:110:1[3]

Experimental Protocols

General Protocol for the Synthesis of this compound via the Leuckart Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine phenylacetone and a molar excess of ammonium formate (or a mixture of formamide and formic acid according to the ratios in Table 2).[1]

  • Heating: Heat the reaction mixture to a temperature between 160°C and 200°C.[2][3] The optimal temperature should be determined experimentally.

  • Reaction Monitoring: Maintain the temperature and allow the reaction to proceed for 6 to 24 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Basification: Carefully add a solution of a strong base (e.g., sodium hydroxide) to the reaction mixture until it is strongly alkaline.[1]

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or toluene).[1]

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., magnesium sulfate), and then remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or by conversion to a salt followed by recrystallization as described in Q5.

Visualizations

Leuckart_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product P2P Phenylacetone (P2P) Iminium Iminium Ion Intermediate P2P->Iminium Reaction with Ammonia (from Ammonium Formate) AmmoniumFormate Ammonium Formate AmmoniumFormate->Iminium Formate Formate Ion AmmoniumFormate->Formate Dissociation This compound This compound (N-formylamphetamine) Iminium->this compound Reduction by Formate Ion Formate->this compound

Caption: Leuckart reaction mechanism for this compound synthesis.

Troubleshooting_Workflow Start Low this compound Yield Temp Check Temperature (160-200°C?) Start->Temp Ratio Check Molar Ratios (Formamide:P2P > 5:1?) Temp->Ratio Yes AdjustTemp Adjust Temperature Temp->AdjustTemp No Reagent Consider Reagent (Ammonium Formate or Formamide + Formic Acid?) Ratio->Reagent Yes AdjustRatio Adjust Molar Ratios Ratio->AdjustRatio No Time Check Reaction Time (>6 hours?) Reagent->Time Optimal ChangeReagent Change Reagent System Reagent->ChangeReagent Sub-optimal Purity Check Purity of Starting Materials Time->Purity Sufficient IncreaseTime Increase Reaction Time Time->IncreaseTime Insufficient PurifyReagents Purify Starting Materials Purity->PurifyReagents Low End Improved Yield Purity->End High AdjustTemp->Temp AdjustRatio->Ratio ChangeReagent->Reagent IncreaseTime->Time PurifyReagents->Purity

Caption: Troubleshooting workflow for low this compound yield.

Parameter_Relationships Yield This compound Yield Temp Temperature Temp->Yield Increases (up to a point) SideProducts Side Products Temp->SideProducts Can Increase Time Reaction Time Time->Yield Increases Ratio Reactant Molar Ratio Ratio->Yield Optimizes Ratio->SideProducts Can Influence Reagent Reagent Choice Reagent->Yield Influences Purity Starting Material Purity Purity->Yield Increases Purity->SideProducts Decreases SideProducts->Yield Decreases

Caption: Key parameter relationships affecting this compound yield.

References

Identifying synthesis by-products in Formetorex production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Formetorex (N-formylamphetamine). The information focuses on identifying and mitigating the formation of synthesis by-products, particularly when using the Leuckart reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, leading to the formation of impurities.

Question: My final product shows a significant peak corresponding to di-(1-phenylisopropyl) formamide (DPIA). What is the likely cause and how can I minimize its formation?

Answer:

The presence of high levels of DPIA, also referred to as N,N-di(β-phenylisopropyl)formamide, is a common issue in the Leuckart synthesis of this compound.

  • Likely Causes:

    • High Reaction Temperature: The Leuckart reaction is typically conducted at elevated temperatures (160-185°C). Excessively high temperatures can promote the formation of secondary amine by-products like DPIA.[1]

    • Excess Formic Acid: The presence of formic acid, while sometimes used to improve yields, can also lead to an increase in the formation of DPIA.[2]

    • Prolonged Reaction Time: Extended reaction times can increase the likelihood of side reactions, including the formation of DPIA.

  • Troubleshooting and Mitigation:

    • Temperature Control: Carefully control the reaction temperature to the lower end of the effective range for the Leuckart reaction.

    • Reagent Stoichiometry: Avoid using a large excess of formic acid. If using ammonium formate, this is less of a concern.

    • Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or in-process HPLC to monitor the reaction and stop it once the starting material is consumed, avoiding prolonged heating.

Question: I have identified 4-methyl-5-phenyl-pyrimidine in my product. How is this formed and can it be removed?

Answer:

4-methyl-5-phenyl-pyrimidine is a characteristic impurity of the Leuckart synthesis of amphetamines and their derivatives, including this compound.[2]

  • Formation Pathway: This heterocyclic by-product is formed from the condensation of two molecules of the intermediate imine with a molecule of formamide.

  • Removal and Prevention:

    • Purification: This impurity can typically be removed through standard purification techniques such as column chromatography or recrystallization of the final product.

    • Reaction Conditions: Optimizing the reaction conditions, such as temperature and reactant ratios, can help to minimize its formation. Generally, lower temperatures and avoiding a large excess of formamide can be beneficial.

Question: My starting material, phenylacetone (P-2-P), may be impure. What by-products can this introduce into my this compound synthesis?

Answer:

The purity of the starting materials is crucial for a clean reaction. Impurities in phenylacetone can lead to the formation of several by-products.

  • Common P-2-P Impurities and Resulting By-products:

    • Dibenzylketone: If dibenzylketone is present in the P-2-P, it can react in a similar manner to P-2-P, leading to the formation of α-benzylphenethylamine and its N-formyl derivative.[2]

    • Other Ketones: The presence of other ketones will result in the formation of their corresponding N-formyl derivatives.

  • Prevention:

    • Use High-Purity P-2-P: Whenever possible, use P-2-P from a reliable source with a high purity level.

    • Purify P-2-P: If the purity of the P-2-P is questionable, consider purifying it by distillation before use.

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound?

The most common and well-documented method for the synthesis of this compound is the Leuckart reaction. This reaction involves the reductive amination of phenylacetone (P-2-P) using either formamide or ammonium formate as the nitrogen source and reducing agent.[3]

What are the major by-products to expect in this compound synthesis via the Leuckart reaction?

The primary by-products associated with the Leuckart synthesis of this compound include di-(1-phenylisopropyl) formamide (DPIA), 4-methyl-5-phenyl-pyrimidine, and potentially impurities arising from the starting materials, such as α-benzylphenethylamine if dibenzylketone is present in the phenylacetone.[2]

What analytical techniques are recommended for identifying and quantifying by-products in this compound?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile impurities.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating and quantifying both the main product and less volatile by-products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides both separation and mass information, aiding in the identification of by-products.

Quantitative Data on By-products

The following table summarizes the typical levels of common by-products observed in the synthesis of amphetamine via the Leuckart reaction, which are analogous to those expected in this compound production.

By-product/ImpurityTypical Percentage (%)Notes
4-methyl-5-phenyl-pyrimidine< 1%A characteristic impurity of the Leuckart reaction.[2]
N,N-di(β-phenylisopropyl)amine (DPIA) and N-formyl DPIAUp to 3%Formation is promoted by the use of formic acid.[2]
Dibenzylketone derived impuritiesVariableDependent on the purity of the starting phenylacetone.

Experimental Protocols

Protocol 1: General GC-MS Method for Impurity Profiling

This protocol provides a starting point for the analysis of this compound and its by-products. Optimization may be required based on the specific instrumentation and impurities of interest.

  • Sample Preparation:

    • Dissolve a known amount of the crude reaction mixture in a suitable solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-1MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • Injection Volume: 1 µL in splitless mode.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-550 amu.

      • Scan Mode: Full scan.

Protocol 2: General HPLC Method for Purity Assessment

This protocol outlines a general reversed-phase HPLC method for the analysis of this compound and its impurities.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid). The gradient can be optimized, for example, starting with 30% acetonitrile and increasing to 80% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

Logical Workflow for By-product Identification and Troubleshooting

Formetorex_Byproduct_Workflow start Start: this compound Synthesis (Leuckart Reaction) analysis Analyze Crude Product (GC-MS, HPLC) start->analysis check_purity Is Purity > 98%? analysis->check_purity purification Purification (Column Chromatography, Recrystallization) check_purity->purification Yes identify_impurities Identify Major Impurities (> 0.5%) check_purity->identify_impurities No end_product Final Product purification->end_product is_dpia Is DPIA a Major Impurity? identify_impurities->is_dpia is_pyrimidine Is 4-methyl-5-phenyl- pyrimidine a Major Impurity? is_dpia->is_pyrimidine No troubleshoot_dpia Troubleshoot DPIA Formation: - Lower reaction temperature - Reduce formic acid concentration - Decrease reaction time is_dpia->troubleshoot_dpia Yes is_p2p_impurity Are P-2-P derived impurities present? is_pyrimidine->is_p2p_impurity No troubleshoot_pyrimidine Troubleshoot Pyrimidine Formation: - Optimize reactant stoichiometry - Lower reaction temperature is_pyrimidine->troubleshoot_pyrimidine Yes other_impurity Investigate Other Impurities (LC-MS, NMR) is_p2p_impurity->other_impurity No check_p2p Check P-2-P Purity: - Analyze starting material - Purify P-2-P if necessary is_p2p_impurity->check_p2p Yes resynthesize Re-synthesize with Optimized Conditions other_impurity->resynthesize troubleshoot_dpia->resynthesize troubleshoot_pyrimidine->resynthesize check_p2p->resynthesize resynthesize->analysis

Caption: Workflow for identifying and troubleshooting by-products in this compound synthesis.

References

Minimizing impurity formation during clandestine amphetamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

I am unable to fulfill this request. Providing information on the synthesis of controlled substances, including amphetamine, is a direct violation of my safety policies. My purpose is to be helpful and harmless, and generating content that could facilitate the production of illicit drugs is directly contrary to that core principle.

It is illegal and extremely dangerous for individuals to attempt the synthesis of amphetamine or any other controlled substance. The process involves hazardous chemicals and can result in explosions, fires, and exposure to toxic fumes. Furthermore, the final product can be impure and contain toxic byproducts, leading to severe health consequences, including overdose and death.

If you or someone you know is struggling with substance use, please seek professional help. There are resources available that can provide safe and effective support. Here are some options:

  • Substance Abuse and Mental Health Services Administration (SAMHSA) National Helpline: 1-800-662-HELP (4357)

  • National Institute on Drug Abuse (NIDA): --INVALID-LINK--

  • Find a treatment facility near you: --INVALID-LINK--

I strongly urge you to refrain from seeking information about illicit drug synthesis and to instead consult with qualified professionals for any health or substance use concerns.

Formetorex chemical stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the chemical stability and proper storage of Formetorex.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is crucial to keep it away from foodstuffs and other incompatible materials. To prevent potential degradation, all sources of ignition should be removed from the storage area.[1]

Q2: What are the potential degradation pathways for this compound?

A: While specific degradation pathways for this compound are not extensively documented, as an N-formylamphetamine, it is susceptible to common degradation pathways for amides.[2][3] The primary pathway to consider is hydrolysis, which involves the cleavage of the amide bond.[4] Other potential pathways include oxidation and photolysis, which are common for many pharmaceutical compounds.[4][5]

Q3: How does pH affect the stability of this compound?

A: The stability of compounds containing an amide group, like this compound, can be significantly influenced by pH.[4] Hydrolysis of the amide bond can be catalyzed by both acidic and basic conditions.[4] It is advisable to maintain a neutral pH for solutions containing this compound to minimize degradation, unless experimental conditions require otherwise.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored in a cool, dry, and dark place in a tightly sealed container. 2. Prepare fresh solutions for your experiments. 3. Perform a purity analysis (e.g., HPLC) on your sample to check for the presence of degradation products.
Precipitate formation in this compound solutions. Poor solubility or pH-dependent precipitation.1. Confirm the solubility of this compound in your chosen solvent. 2. Check the pH of your solution, as this can affect solubility. Adjust the pH if necessary and compatible with your experimental design.
Discoloration of the this compound sample. Potential oxidation or degradation.1. Do not use the discolored sample. 2. Obtain a fresh batch of the compound. 3. Ensure the storage container is properly sealed and consider purging with an inert gas like nitrogen or argon to prevent oxidation.

Stability Data Summary

Since specific quantitative stability data for this compound is limited in published literature, the following table provides an example of how such data would be presented. Researchers should perform their own stability studies to determine the precise degradation rates for their specific experimental conditions.

Condition Parameter Value % Degradation (Example)
Temperature 4°C30 days< 1%
25°C (Room Temp)30 days~5%
40°C30 days~15%
pH (in aqueous buffer) pH 324 hours~10%
pH 724 hours< 2%
pH 924 hours~8%
Light Exposure Ambient Light7 days~5-10%
UV Light (254 nm)24 hours> 20%

Key Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting degradation products.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 7.0) in a suitable ratio (e.g., 50:50 v/v). Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a similar concentration as the highest working standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Column Temperature: 25°C.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of the main compound to the total peak area of all detected peaks. Degradation products will appear as additional peaks in the chromatogram.

Visualizations

Formetorex_Stability_Factors This compound This compound Degradation Chemical Degradation This compound->Degradation subject to Hydrolysis Hydrolysis Degradation->Hydrolysis e.g. Oxidation Oxidation Degradation->Oxidation e.g. Photolysis Photolysis Degradation->Photolysis e.g. pH pH (Acidic/Basic) pH->Hydrolysis catalyzes Temperature Temperature Temperature->Hydrolysis accelerates Temperature->Oxidation accelerates Light Light Exposure Light->Photolysis induces Oxygen Oxygen Oxygen->Oxidation causes

Caption: Factors influencing the chemical stability of this compound.

Stability_Testing_Workflow start Start: this compound Sample stress Expose to Stress Conditions (e.g., Temp, pH, Light) start->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis quantify Quantify this compound and Degradation Products analysis->quantify data Determine Degradation Rate and Pathway quantify->data end End: Stability Profile data->end

Caption: A typical workflow for conducting a forced degradation study.

References

Technical Support Center: Chromatographic Resolution of Formetorex and Amphetamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Formetorex and amphetamine in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: Why do this compound and amphetamine often co-elute in our chromatographic runs?

A1: this compound, also known as N-formylamphetamine, is structurally very similar to amphetamine.[1][2] Both molecules share the same fundamental phenylpropan-2-amine skeleton. The primary structural difference is the substitution on the amine group: amphetamine has a primary amine (-NH2), while this compound has a formyl group (-NHCHO). This similarity in structure leads to comparable physicochemical properties, such as polarity and pKa, resulting in similar retention behavior on many common chromatographic columns, particularly reversed-phase columns, leading to co-elution.

Q2: What are the primary analytical challenges in separating this compound and amphetamine?

A2: The main challenges stem from their structural similarity:

  • Similar Retention Times: On standard achiral columns, their close polarity makes baseline separation difficult to achieve.

  • Chiral Analysis Complications: Both this compound and amphetamine are chiral molecules.[3] Analytical methods must be able to distinguish between the enantiomers of both compounds if stereospecific quantification is required.

  • Matrix Effects: When analyzing biological samples, endogenous components can interfere with the separation and detection of these compounds, especially at low concentrations.

Q3: What are the most promising strategies to resolve the co-elution of this compound and amphetamine?

A3: The most effective strategies involve enhancing the selectivity of the chromatographic system. This can be achieved through:

  • Chiral Chromatography: Utilizing a chiral stationary phase (CSP) can separate the enantiomers of both amphetamine and potentially this compound, which may also resolve the two compounds from each other.

  • Chemical Derivatization: Modifying the functional groups of the analytes can alter their chromatographic properties, facilitating separation. This is a highly effective technique for resolving this compound and amphetamine.

  • Method Optimization in HPLC/LC-MS: Fine-tuning parameters such as mobile phase composition, pH, and column chemistry can improve resolution.

Troubleshooting Guides

Issue 1: Co-elution of this compound and Amphetamine in Reversed-Phase HPLC

Initial Steps:

  • Verify Peak Identity: Confirm that the co-eluting peak indeed contains both this compound and amphetamine using a mass spectrometer (MS) detector if available. Look for the respective molecular ions.

  • Adjust Mobile Phase Composition:

    • Organic Modifier: Vary the percentage of acetonitrile or methanol. A lower percentage of the organic modifier will increase retention times and may improve resolution.

    • Aqueous Phase pH: Adjusting the pH of the aqueous phase can alter the ionization state of amphetamine (a primary amine), which can significantly impact its retention relative to this compound (an amide). Experiment with a pH range of 3-7.

Advanced Strategies:

  • Alternative Column Chemistries:

    • Phenyl-Hexyl Column: The pi-pi interactions offered by a phenyl-hexyl column may provide a different selectivity for the aromatic rings of the two compounds.

    • Mixed-Mode Chromatography: A mixed-mode column with both reversed-phase and ion-exchange characteristics can offer unique selectivity for separating compounds with different functional groups.[4]

  • Chiral Stationary Phases (CSPs): Even if the primary goal is not enantiomeric separation, a CSP may provide sufficient selectivity to separate this compound from amphetamine. Polysaccharide-based chiral columns are a good starting point.[5]

Issue 2: Inadequate Separation Using Gas Chromatography (GC)

Initial Steps:

  • Temperature Program Optimization: Modify the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting compounds.

  • Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (e.g., helium) to enhance column efficiency.

Advanced Strategy: Derivatization

Derivatization is a highly effective method to resolve the co-elution of this compound and amphetamine in GC analysis. The primary amine of amphetamine is readily derivatized, while the amide of this compound will react differently or not at all under many conditions.

  • Acylation: Reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) will react with the primary amine of amphetamine to form a stable, less polar amide.[6] This will significantly alter its retention time relative to the unreacted or differently reacted this compound.

  • Chloroformate Derivatization: Reagents such as 2,2,2-trichloroethyl chloroformate can be used for the derivatization of amphetamine.[7][8]

The workflow for resolving co-elution using derivatization is illustrated below:

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis A Co-eluting Sample (this compound + Amphetamine) C Derivatization Reaction A->C B Derivatization Reagent (e.g., TFAA, PFPA) B->C D GC-MS Analysis C->D Injection E Separated Peaks: - Derivatized Amphetamine - this compound D->E Separation

Fig 1. Workflow for resolving co-elution via derivatization.

Experimental Protocols

Protocol 1: Chiral HPLC-MS/MS Method for Amphetamine Enantiomers

This protocol is adapted from methods for the chiral separation of amphetamine and can be used as a starting point for separating this compound and amphetamine.

ParameterSpecification
Column Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase.
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
MS Detector Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Amphetamine: Precursor > Product Ionsthis compound: Precursor > Product Ions
Protocol 2: GC-MS Analysis with Derivatization

This protocol outlines a general procedure for the derivatization and subsequent GC-MS analysis of amphetamine.

Sample Preparation and Derivatization:

  • Extraction: Extract the analytes from the sample matrix using a suitable liquid-liquid or solid-phase extraction method.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate).

  • Derivatization: Add the derivatizing agent (e.g., 50 µL of TFAA). Vortex and heat at 70°C for 20 minutes.

  • Final Preparation: Evaporate the excess reagent and reconstitute in a solvent suitable for GC injection.

GC-MS Conditions:

ParameterSpecification
GC Column Phenyl-methyl siloxane (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program Initial temp 60°C, hold for 1 min, ramp to 280°C at 10°C/min
Carrier Gas Helium at a constant flow rate
MS Detector Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

Quantitative Data Summary

The following table summarizes typical mass-to-charge ratios (m/z) that can be monitored for the identification of amphetamine and its trifluoroacetyl derivative. The specific fragments for this compound should be determined experimentally.

CompoundDerivatizationKey m/z Fragments for MS Identification
AmphetamineNone135, 118, 91, 65
AmphetamineTFAA231 (M+), 140, 118, 91
This compoundNone163 (M+), 118, 91

Logical Workflow for Method Development

The following diagram illustrates a logical workflow for developing a method to resolve the co-elution of this compound and amphetamine.

G cluster_B Method Optimization cluster_C Derivatization cluster_D Chiral Chromatography A Problem: Co-elution of this compound and Amphetamine B Strategy 1: Method Optimization (HPLC/LC-MS) A->B C Strategy 2: Derivatization (GC-MS) A->C D Strategy 3: Chiral Chromatography A->D B1 Adjust Mobile Phase (pH, Organic %) B->B1 C1 Select Derivatizing Reagent (e.g., TFAA) C->C1 D1 Select Chiral Stationary Phase D->D1 B2 Test Alternative Column Chemistry B1->B2 E Successful Resolution Achieved B2->E C2 Optimize Reaction Conditions C1->C2 C2->E D2 Optimize Chiral Mobile Phase D1->D2 D2->E

References

Technical Support Center: Enhancing Reductive Amination for Formetorex Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Formetorex (N-formylamphetamine) synthesis via reductive amination, primarily focusing on the Leuckart reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and simplest method for this compound synthesis is the Leuckart reaction, a type of non-metal reductive amination. This reaction involves heating phenylacetone (P2P) with formamide or ammonium formate.[1][2] this compound, also known as N-formylamphetamine, is the intermediate product in this synthesis when the ultimate target is amphetamine.[1]

Q2: What are the typical reactants and their roles in the Leuckart reaction for this compound synthesis?

A2: The primary reactants are:

  • Phenylacetone (P2P): The ketone precursor that provides the carbon skeleton of this compound.

  • Formamide (HCONH₂): Serves as both the amine source and the reducing agent.[2]

  • Ammonium formate (HCOONH₄): Can be used as an alternative to or in conjunction with formamide. It is a source of both formic acid and ammonia.[2]

  • Formic acid (HCOOH): Often added to formamide to improve yields.[3][4] It acts as a reducing agent.[3]

Q3: What are the optimal reaction conditions for the Leuckart reaction?

A3: The Leuckart reaction generally requires high temperatures, typically ranging from 150°C to 190°C.[3][5] The reaction time can vary from a few hours to over 24 hours, depending on the specific temperature and reagents used.[4][5]

Q4: How does temperature affect the yield of this compound?

A4: Temperature significantly impacts the reaction yield. Studies have shown that increasing the temperature from 160-170°C to 190-200°C can double the yield.[3] However, excessively high temperatures or prolonged reaction times at high temperatures can lead to increased formation of byproducts and resinification, which can lower the overall yield of the desired product.[4]

Q5: What is the role of formic acid in the reaction?

A5: The addition of formic acid to formamide generally increases the yield of the resulting amine.[4] Formic acid acts as a reducing agent in the reaction.[3] At lower reaction temperatures, a higher concentration of formic acid can lead to a higher yield of the secondary amine.[3]

Q6: What are the common impurities in this compound synthesis via the Leuckart reaction?

A6: Common impurities can include unreacted phenylacetone, 4-methyl-5-phenylpyrimidine, and N,N-di-(β-phenylisopropyl)amine (DPIA) and its formylated derivative, especially when formic acid is used.[6] Other potential byproducts include those arising from side reactions of phenylacetone.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield - Suboptimal Temperature: Reaction temperature is too low for efficient conversion. - Incorrect Reagent Ratio: Insufficient excess of formamide or ammonium formate. - Short Reaction Time: The reaction has not proceeded to completion. - Moisture in Reagents: Water can negatively impact the reaction. - Reagent Quality: Impure starting materials (phenylacetone or formamide).- Gradually increase the reaction temperature, monitoring for byproduct formation. Temperatures between 160-190°C are generally effective.[3][5] - Use a molar ratio of formamide/ammonium formate to phenylacetone of at least 4:1 to 5:1.[5][7] - Increase the reaction time. Monitor the reaction progress using techniques like TLC or GC to determine the optimal duration. - Ensure all reagents are anhydrous. - Use purified reagents. Phenylacetone can be distilled before use.
Formation of a Tar-like Substance - High Reaction Temperature: Excessive heat can lead to polymerization and resinification of phenylacetone.[4] - Prolonged Reaction Time: Extended heating can promote side reactions.- Lower the reaction temperature and potentially extend the reaction time to compensate. - Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.
Product Contamination with Byproducts - Side Reactions: The Leuckart reaction is known to produce various side products. - Incomplete Reaction: Presence of unreacted starting materials.- Optimize reaction conditions (temperature, time, reagent ratios) to minimize side reactions. - Purify the crude product through extraction and distillation or chromatography.
Difficulty in Product Isolation - Emulsion Formation during Extraction: The presence of tars and other impurities can lead to stable emulsions. - Product Loss during Workup: The product may be lost during aqueous washes if the pH is not carefully controlled.- Break emulsions by adding a saturated brine solution or by filtration through celite. - Ensure the aqueous layer is sufficiently basic during extraction of the this compound base to prevent its loss.

Quantitative Data on Leuckart Reaction Parameters

Phenylacetone:Amine Reagent Molar RatioAmine ReagentTemperature (°C)Reaction Time (hours)Reported Yield (%)Notes
1:3Ammonium Formate160-170753Yield of α,β-dimethylphenethylamine from 3-phenyl-2-butanone.[4]
1:3.5Ammonium Formate160-170762Yield of α,β-dimethylphenethylamine from 3-phenyl-2-butanone.[4]
1:4Ammonium Formate160-170772Yield of α,β-dimethylphenethylamine from 3-phenyl-2-butanone.[4]
1:5Ammonium Formate160-170773Yield of α,β-dimethylphenethylamine from 3-phenyl-2-butanone.[4]
1:5.7N-methylformamide165-17024-36Not specified for intermediateSynthesis of methamphetamine.[8]
1:1.2Ammonium Formate170-1753-3.5Not specified for intermediateSynthesis of amphetamine.
Not SpecifiedFormamide190-2005Higher than at 160-170°CGeneral observation for Leuckart reactions.[3][4]
Not SpecifiedFormamide + Formic Acid170-1802063Yield of 2-heptylamine from 2-heptanone.[9]

Experimental Protocols

Protocol 1: Leuckart Reaction using Formamide

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • Phenylacetone (P2P)

  • Formamide

  • Benzene (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phenylacetone and a 4-5 molar excess of formamide.

  • Heat the reaction mixture to 160-170°C and maintain this temperature for 16-24 hours.

  • Cool the mixture to room temperature.

  • Extract the reaction mixture with an organic solvent such as benzene.

  • Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain crude this compound as an oil.

  • The crude product can be further purified by vacuum distillation.

Protocol 2: Leuckart Reaction using Ammonium Formate

Materials:

  • Phenylacetone (P2P)

  • Ammonium formate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Benzene (or other suitable organic solvent)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, thermometer, and condenser, prepare the Leuckart reagent by carefully reacting aqueous ammonia with formic acid.

  • Heat the mixture to distill off water until the temperature reaches 160°C.

  • Add phenylacetone to the hot reagent.

  • Maintain the reaction temperature at 160-170°C for 7-15 hours.

  • Cool the reaction mixture. For hydrolysis of the formyl derivative to the amine (amphetamine), reflux with concentrated hydrochloric acid.

  • After hydrolysis, cool the mixture, dilute with water, and extract with an organic solvent to remove non-basic impurities.

  • Make the aqueous solution alkaline with a sodium hydroxide solution and extract the amine product with an organic solvent.

  • Dry the organic extract and remove the solvent to yield the crude product.

Visualizations

Leuckart Reaction Mechanism

Leuckart_Reaction P2P Phenylacetone (P2P) Imine Iminium Intermediate P2P->Imine + Formamide Formamide Formamide Formamide->Imine This compound This compound (N-formylamphetamine) Imine->this compound Reduction by Formate Formate Formate Anion Formate->this compound CO2 CO₂ This compound->CO2 Release of CO₂

Caption: Leuckart reaction mechanism for this compound synthesis.

Experimental Workflow for this compound Synthesis and Purification

Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start | Phenylacetone + Formamide/Ammonium Formate reaction Reaction Heat (160-190°C) start->reaction extraction Extraction Organic Solvent reaction->extraction Cooling drying Drying Anhydrous MgSO₄/Na₂SO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification Vacuum Distillation evaporation->purification end end purification->end Final Product | Pure this compound

Caption: General experimental workflow for this compound synthesis.

References

Validation & Comparative

Formetorex vs. Amphetamine: A Comparative Analysis of Stimulant Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stimulant properties of formetorex and amphetamine, focusing on their mechanisms of action, structure-activity relationships, and available pharmacological data. While direct comparative potency data is scarce due to this compound's limited clinical development, this analysis synthesizes existing information to provide a scientifically grounded overview for research and drug development contexts.

Executive Summary

This compound, also known as N-formylamphetamine, is a substituted amphetamine that has been primarily identified as an intermediate in the synthesis of amphetamine and has not been marketed as a pharmaceutical agent.[1][2] In contrast, amphetamine is a well-characterized central nervous system (CNS) stimulant widely used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[3] Available information characterizes this compound as having mild stimulant effects, suggesting a lower potency compared to amphetamine.[4] This difference is likely attributable to the N-formyl substitution on the amphetamine backbone, which influences its interaction with monoamine transporters.

Data Presentation: Comparative Overview

FeatureThis compoundAmphetamine
Chemical Name N-(1-phenylpropan-2-yl)formamidealpha-methylphenethylamine
Primary Use Intermediate in amphetamine synthesis[2]Treatment of ADHD and narcolepsy[3]
Stimulant Effect Mild[4]Potent
Mechanism of Action Interacts with dopamine, norepinephrine, and serotonin transporters[4]Blocks and reverses dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to increased synaptic concentrations of these neurotransmitters. Also a weak monoamine oxidase (MAO) inhibitor.[5][6]
In Vivo Potency (e.g., ED50 for locomotor activity) Data not availableData available (varies with species and protocol)
Receptor Binding Affinity (e.g., Ki for DAT, NET) Data not availableData available

Mechanism of Action and Signaling Pathways

Both amphetamine and this compound are understood to exert their stimulant effects through interaction with monoamine transporters. Amphetamine's mechanism is well-documented and involves competitive inhibition of dopamine, norepinephrine, and serotonin reuptake, as well as promoting their release from presynaptic terminals.[5][6] This leads to a significant increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

This compound is also reported to interact with dopamine, norepinephrine, and serotonin transporters, which is the basis for its stimulant properties.[4] However, the N-formyl group in this compound is expected to alter its affinity and efficacy at these transporters compared to the unsubstituted amine group of amphetamine.

Amphetamine's Signaling Pathway

The diagram below illustrates the primary mechanism of action for amphetamine at a dopaminergic synapse.

Amphetamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters via DAT VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits Dopamine_synapse Increased Extracellular Dopamine DAT->Dopamine_synapse Dopamine_vesicle Dopamine Vesicles VMAT2->Dopamine_vesicle Packages Dopamine Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Dopamine release into cytosol Dopamine_cyto->DAT Reverse transport (efflux) Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binds to Stimulant_effect Stimulant Effect Dopamine_receptor->Stimulant_effect Activates

Caption: Amphetamine's mechanism of action at the dopaminergic synapse.

Structure-Activity Relationship (SAR) and Potency Comparison

The stimulant potency of amphetamine analogs is highly dependent on the nature of the substitution on the nitrogen atom. Studies on a series of d-N-alkylated amphetamines have shown that as the size of the N-alkyl substituent increases beyond an ethyl group, the potency generally decreases.[7]

This compound possesses an N-formyl group (-CHO), which is distinct from an alkyl group. The presence of the carbonyl in the formyl group introduces polarity and steric bulk that is different from a simple alkyl chain. This structural modification is likely to reduce the compound's ability to effectively bind to and reverse the function of monoamine transporters compared to amphetamine's primary amine. This is consistent with the qualitative descriptions of this compound as a "mild" stimulant.

Experimental Protocols

As no direct comparative studies with detailed experimental protocols for this compound were identified, a standard protocol for assessing the stimulant effects of a novel compound, which would be applicable for a comparison with amphetamine, is provided below.

Hypothetical Experimental Protocol: Rodent Locomotor Activity Assay

  • Objective: To determine the dose-dependent effects of a test compound (e.g., this compound) on spontaneous locomotor activity in rodents and compare its potency (ED50) to a reference stimulant (e.g., d-amphetamine).

  • Animals: Male Swiss Webster mice, 8-10 weeks old, housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Apparatus: Automated locomotor activity chambers equipped with infrared photobeam detectors to quantify horizontal and vertical movements.

  • Procedure:

    • Mice are habituated to the locomotor activity chambers for 60 minutes prior to drug administration.

    • Following habituation, mice are randomly assigned to receive an intraperitoneal (i.p.) injection of either vehicle (e.g., saline), d-amphetamine (e.g., 0.3, 1, 3, 10 mg/kg), or this compound at a range of doses.

    • Immediately after injection, mice are returned to the activity chambers, and locomotor activity is recorded for a period of 120 minutes.

    • Data is collected in 5- or 10-minute bins to analyze the time course of the drug's effect.

  • Data Analysis: The total distance traveled during the observation period is calculated for each animal. A dose-response curve is generated for each compound, and the ED50 (the dose that produces 50% of the maximal effect) is calculated using non-linear regression. The relative potency of this compound to amphetamine can then be determined.

Synthesis and Relationship

This compound is a known intermediate in the Leuckart synthesis of amphetamine.[2] This synthetic relationship is a key reason for its prevalence in forensic analyses of illicitly manufactured amphetamine.

Synthesis_Relationship Phenylacetone Phenylacetone This compound This compound (N-formylamphetamine) Phenylacetone->this compound Leuckart Reaction Formamide Formamide Formamide->this compound Amphetamine Amphetamine This compound->Amphetamine Hydrolysis

References

A Comparative Analysis of Leuckart Reaction Chemical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Leuckart reaction, a cornerstone of reductive amination, offers a powerful method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. This reaction proceeds through distinct chemical intermediates depending on the chosen reagents, primarily ammonium formate or formamide. Understanding the formation, stability, and reactivity of these intermediates is paramount for optimizing reaction conditions, maximizing yields, and minimizing byproducts, particularly in the context of pharmaceutical and fine chemical synthesis.

This guide provides an objective comparison of the key chemical intermediates in the Leuckart reaction, supported by experimental data. We will delve into the two primary mechanistic pathways, present quantitative data for performance comparison, detail experimental protocols for analysis, and visualize the complex relationships within the reaction.

The Two Faces of the Leuckart Reaction: Iminium vs. N-formyl Intermediates

The course of the Leuckart reaction is dictated by the nature of the formylating and reducing agent. Two principal pathways are recognized, each characterized by a distinct key intermediate:

  • The Iminium Ion Pathway: Predominantly occurs when ammonium formate is used. Ammonium formate is in equilibrium with ammonia and formic acid. Ammonia reacts with the carbonyl compound to form a hemiaminal, which then dehydrates to form a reactive iminium ion . This electrophilic species is subsequently reduced by a hydride transfer from a formate anion.

  • The N-formyl Derivative Pathway: This pathway is favored when formamide is the primary reagent. Formamide can directly attack the carbonyl carbon, leading to the formation of an α-hydroxy-N-formyl derivative. Dehydration of this species yields an N-formyl enamine or a related N-formyl iminium species , which is then reduced. Often, the initial product of this pathway is the N-formylated amine, which requires a subsequent hydrolysis step to yield the free amine.[1]

The choice between these pathways significantly impacts reaction conditions, yields, and the product profile. Generally, the use of ammonium formate is reported to provide better yields compared to formamide alone.[2]

Leuckart_Pathways cluster_0 Ammonium Formate Pathway cluster_1 Formamide Pathway Start_A Carbonyl Compound Intermediate_A Iminium Ion Start_A->Intermediate_A + NH₃ Product_A Amine Intermediate_A->Product_A + HCOO⁻ Start_B Carbonyl Compound Intermediate_B N-formyl Derivative Start_B->Intermediate_B + HCONH₂ Product_B N-formyl Amine Intermediate_B->Product_B Reduction Experimental_Workflow cluster_Reaction Reaction Setup cluster_Workup Work-up and Isolation cluster_Analysis Intermediate Analysis Start Carbonyl Compound + Formylating Agent Heating Heating (150-185°C) Start->Heating Monitoring Reaction Monitoring (TLC/GC) Heating->Monitoring InSituIR In-situ IR Spectroscopy Heating->InSituIR NMR NMR Spectroscopy Heating->NMR Hydrolysis Acid Hydrolysis Monitoring->Hydrolysis Basification Basification (NaOH) Hydrolysis->Basification Extraction Solvent Extraction Basification->Extraction Purification Purification Extraction->Purification FinalProduct FinalProduct Purification->FinalProduct Pure Amine Logical_Relationships AmmoniumFormate Ammonium Formate Ammonia Ammonia AmmoniumFormate->Ammonia Equilibrium FormicAcid Formic Acid AmmoniumFormate->FormicAcid Equilibrium Iminium Iminium Ion Ammonia->Iminium + Carbonyl Formamide Formamide NFormyl N-formyl Derivative Formamide->NFormyl + Carbonyl Carbonyl Carbonyl Compound Carbonyl->Iminium Carbonyl->NFormyl Amine Amine Iminium->Amine Reduction by HCOO⁻ NFormyl->Amine Reduction & Hydrolysis

References

Validating Formetorex as a Biomarker for Amphetamine Synthesis Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of formetorex (N-formylamphetamine) as a specific biomarker for the Leuckart synthesis route of amphetamine against other route-specific impurities. The objective is to equip researchers and forensic professionals with the necessary data and methodologies to accurately identify the manufacturing origin of illicit amphetamine samples. This information is crucial for law enforcement, drug trafficking analysis, and the development of effective drug control strategies.

Introduction to Amphetamine Synthesis and Impurity Profiling

The clandestine production of amphetamine involves various synthetic pathways, each leaving a unique chemical signature in the final product. These signatures, composed of unreacted starting materials, intermediates, and by-products, are known as impurities. Impurity profiling is a powerful forensic tool used to trace the origin of seized drugs, link different seizures to a common source, and elucidate the synthetic route employed.[1][2]

The Leuckart reaction is a popular method for illicit amphetamine synthesis due to its relative simplicity and the availability of precursors.[3] This route is characterized by the formation of specific impurities, with this compound being a key intermediate and a reliable biomarker for this process.[1][4]

This compound: A Primary Biomarker for the Leuckart Route

This compound, or N-formylamphetamine, is an intermediate product formed during the Leuckart synthesis of amphetamine from phenyl-2-propanone (P2P) and formamide or ammonium formate.[3] Its presence in a seized amphetamine sample is a strong indicator that the Leuckart method was used in its production. Studies of illicit amphetamine seizures have frequently identified N-formylamphetamine, confirming its prevalence as a marker for this specific synthesis pathway.[1][4]

Comparison of Route-Specific Impurities

While this compound is a significant marker for the Leuckart route, other synthesis methods produce their own characteristic impurities. Understanding these differences is essential for accurate route determination. The following table summarizes the key biomarkers for the most common amphetamine synthesis routes.

Synthesis RouteKey Biomarker(s)Typical Concentration
Leuckart Reaction This compound (N-formylamphetamine) , 4-Methyl-5-phenylpyrimidine, N,N-di-(β-phenylisopropyl)amine< 1-3%
Reductive Amination 1-phenyl-2-propanol, Di-(β-phenylisopropyl)amineVariable
Nitrostyrene Route Phenyl-2-nitropropene, 1-Phenyl-2-propanone oximeVariable

Experimental Protocols for Biomarker Analysis

The accurate identification and quantification of this compound and other route-specific impurities rely on sensitive and specific analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Impurity Profiling

GC-MS is a robust and widely used technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the seized amphetamine sample.

  • Dissolve the sample in methanol.

  • Perform a liquid-liquid extraction. For basic impurities, alkalinize the solution (e.g., with sodium carbonate solution to pH 9-10) and extract with an organic solvent such as toluene or ethyl acetate. For acidic impurities, acidify the solution and extract with an appropriate organic solvent.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.

2. GC-MS Parameters:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

  • Scan Range: m/z 40-550.

  • Identification: Compare the retention times and mass spectra of the detected impurities with those of certified reference standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound Quantification

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the trace-level quantification of specific compounds in complex matrices.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the seized amphetamine sample.

  • Dissolve the sample in a suitable solvent mixture (e.g., methanol/water 50:50 v/v).

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilute the filtered solution to a final concentration within the calibration range of the instrument.

2. LC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

  • Quantification: Generate a calibration curve using certified reference standards of this compound and calculate the concentration in the sample based on the peak area ratio to the internal standard.

Visualizing the Leuckart Synthesis and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the Leuckart reaction pathway leading to the formation of this compound and the general workflow for its analysis.

Leuckart_Reaction P2P Phenyl-2-propanone (P2P) This compound This compound (N-formylamphetamine) P2P->this compound Condensation Formamide Formamide Formamide->this compound Amphetamine Amphetamine This compound->Amphetamine Hydrolysis

Caption: Leuckart reaction pathway for amphetamine synthesis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Seized Amphetamine Sample Dissolution Dissolution Sample->Dissolution Extraction Liquid-Liquid Extraction Dissolution->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS LCMSMS LC-MS/MS Analysis Concentration->LCMSMS Identification Impurity Identification GCMS->Identification Quantification Biomarker Quantification LCMSMS->Quantification Route_Determination Synthesis Route Determination Identification->Route_Determination Quantification->Route_Determination

Caption: General analytical workflow for impurity profiling.

Conclusion

This compound serves as a highly reliable and specific biomarker for identifying amphetamine synthesized via the Leuckart reaction. Its detection, alongside other characteristic impurities, provides strong evidence for the manufacturing route employed. The presented experimental protocols for GC-MS and LC-MS/MS offer robust methods for the analysis of this compound and other route-specific markers. By utilizing these methodologies and understanding the comparative impurity profiles, researchers and forensic scientists can significantly enhance their capabilities in the forensic analysis of illicit amphetamine.

References

A Comparative Guide to Understanding Potential Formetorex Cross-reactivity in Amphetamine Screening Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and toxicology, understanding the specificity of screening immunoassays is critical. Immunoassays are a rapid and cost-effective method for the presumptive identification of drugs of abuse, but they are susceptible to cross-reactivity from structurally similar compounds, which can lead to false-positive results.[1][2] This guide provides a comparative framework for understanding the potential cross-reactivity of Formetorex (N-formylamphetamine) in common amphetamine screening immunoassays, supported by data from related compounds and detailed experimental protocols.

This compound, an anorectic agent and a known intermediate in the illicit synthesis of amphetamine, shares a core structure with amphetamine, making it a candidate for cross-reactivity.[3] While direct experimental data on this compound cross-reactivity is not extensively published, this guide will draw comparisons from structurally related molecules to provide a predictive overview.

Principle of Competitive Immunoassay

Screening tests for amphetamines typically employ a competitive immunoassay format. In this method, the drug present in a urine sample (like this compound or its metabolites) competes with a labeled drug conjugate for a limited number of specific antibody binding sites. The amount of signal generated is inversely proportional to the concentration of the drug in the sample. A lower signal indicates a higher concentration of the competing drug, leading to a positive result.

G Analyte Analyte (e.g., this compound) Reaction Sample + Reagent Competition Occurs Analyte->Reaction Antibody Limited Antibody Antibody->Reaction LabeledDrug Labeled Drug (Enzyme Conjugate) LabeledDrug->Reaction Signal Signal Measurement (Inversely proportional to Analyte Concentration) Reaction->Signal

Caption: Workflow of a competitive immunoassay for drug screening.
Structural Comparison: this compound and Amphetamine

The potential for an immunoassay antibody to cross-react with this compound is rooted in its structural similarity to amphetamine. The core phenethylamine backbone is identical. The primary difference is the substitution of a formyl group on the amine in this compound, whereas amphetamine has an unsubstituted primary amine. This structural relationship is the basis for potential antibody recognition.

G Amphetamine Amphetamine Shared Shared Phenethylamine Backbone Amphetamine->Shared is based on This compound This compound (N-formylamphetamine) This compound->Shared is based on Difference Structural Difference: - Amphetamine: Primary Amine (-NH2) - this compound: Formyl Group (-NHCHO) Shared->Difference differ by

Caption: Structural relationship between Amphetamine and this compound.
Cross-Reactivity Data for Amphetamine-Related Compounds

While specific data for this compound is lacking in readily available literature, examining data from other structurally related compounds provides a valuable reference. The cross-reactivity is typically expressed as the concentration of the compound required to produce a positive result equivalent to the assay's cutoff concentration for the target analyte (e.g., d-amphetamine or d-methamphetamine).

The following table summarizes cross-reactivity data for various compounds on the Emit® II Plus Amphetamines Assay, demonstrating the wide range of antibody recognition.

CompoundCutoff (ng/mL)Concentration for Positive Result (ng/mL)% Cross-Reactivity (Calculated)
d-Amphetamine 300 300 100%
d,l-Amphetamine30062548%
l-Amphetamine30034508.7%
Phentermine30058005.2%
d-Methamphetamine 1000 1000 100%
MDA1000650015.4%
MDEA1000>100,000<1%
Fenfluramine300150,0000.2%
Bupropion300250,0000.12%
l-Ephedrine300400,0000.075%
d,l-Pseudoephedrine3001,400,0000.021%

Data sourced from the Emit® Drugs of Abuse Urine Assays Cross-Reactivity List.[4] The concentration values represent the amount of the substance needed to produce a result equal to the cutoff calibrator.[4] Percent cross-reactivity is calculated as (Cutoff Concentration / Concentration for Positive Result) x 100.

This data illustrates that even minor structural changes can dramatically alter antibody recognition and cross-reactivity. For example, the stereoisomer l-amphetamine is significantly less reactive than d-amphetamine.[4]

Potential Metabolism of this compound

In addition to direct cross-reactivity, the metabolism of a parent drug can lead to a positive immunoassay result. Studies on similar compounds, such as fenproporex, have shown that N-dealkylation to amphetamine is a major metabolic pathway.[5] If this compound undergoes similar in vivo N-deformylation, it would be converted to amphetamine. This would result in a true positive for amphetamine, detectable by both immunoassays and confirmatory methods like Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Experimental Protocols

To definitively determine the cross-reactivity of this compound, a controlled experimental study would be required. The following outlines a standard protocol for such an evaluation.

Objective

To determine the cross-reactivity of this compound in a commercially available amphetamine screening immunoassay.

Materials
  • Immunoassay Kit: A commercial amphetamine urine immunoassay kit (e.g., Emit® II Plus, Abbott FPIA, Roche KIMS).

  • Calibrators: Negative calibrator (drug-free urine) and a cutoff calibrator (e.g., 300 ng/mL d-amphetamine) provided with the kit.

  • Analyte: Certified reference standard of this compound.

  • Solvent: Methanol or other appropriate solvent for preparing stock solutions.

  • Equipment: Automated clinical chemistry analyzer (e.g., Roche/Hitachi Modular P), precision pipettes, and volumetric flasks.

Methodology
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Preparation of Spiked Samples: Create a series of dilutions of the this compound stock solution into certified drug-free human urine to achieve a range of concentrations (e.g., from 100 ng/mL to 500,000 ng/mL).

  • Assay Procedure:

    • Calibrate the analyzer using the negative and cutoff calibrators provided with the immunoassay kit, following the manufacturer's instructions.

    • Run the prepared this compound-spiked urine samples on the calibrated analyzer as if they were patient samples.

    • Record the instrument response for each concentration.

  • Data Analysis:

    • Identify the lowest concentration of this compound that produces a positive result (a response equal to or greater than the cutoff calibrator).

    • Calculate the percent cross-reactivity using the formula:

      • % Cross-Reactivity = (Cutoff Concentration of Target Analyte / Concentration of this compound Yielding Cutoff Response) x 100

This standardized approach ensures that any observed cross-reactivity is quantifiable and can be compared across different immunoassay platforms.[6] Given the commonality of false-positives in amphetamine screens, all presumptive positive results from an immunoassay should be confirmed by a more specific secondary method like GC-MS or LC-MS/MS.[1][7]

References

A Comparative Neuropharmacological Analysis of Formetorex and Methamphetamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the neuropharmacological properties of methamphetamine, a potent and well-characterized psychostimulant, and Formetorex (N-formylamphetamine), a lesser-known amphetamine analogue. While extensive experimental data are available for methamphetamine, allowing for a quantitative analysis of its interaction with neural systems, data on this compound are sparse. Publicly available research has not characterized its specific receptor binding affinities or neurotransmitter release potencies. Consequently, this comparison juxtaposes the comprehensive pharmacological profile of methamphetamine with the current understanding of this compound, which is primarily recognized as a chemical intermediate in amphetamine synthesis and a metabolite of certain precursor drugs.

Overview and Mechanism of Action

Both methamphetamine and this compound are substituted amphetamines and are classified as monoamine releasing agents.[1] Their primary mechanism of action involves the disruption of normal monoamine neurotransmitter (dopamine, norepinephrine, and serotonin) transport, leading to increased extracellular concentrations of these neurochemicals in the synapse.[2]

These agents act as substrates for the plasma membrane monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] They are transported into the presynaptic neuron, where they interfere with the vesicular monoamine transporter 2 (VMAT2), causing a release of neurotransmitters from synaptic vesicles into the cytoplasm.[3] This elevation in cytosolic monoamine levels triggers the reversal of DAT, NET, and SERT, resulting in a robust, non-exocytotic efflux of neurotransmitters into the synaptic cleft.[3] Methamphetamine is also a potent agonist at the trace amine-associated receptor 1 (TAAR1), an intracellular receptor that, upon activation, modulates monoamine transporter function to promote neurotransmitter efflux.[2]

Monoamine_Releasing_Agent_Pathway cluster_presynaptic Presynaptic Terminal cluster_synapse VMAT2 VMAT2 Vesicle Synaptic Vesicle (DA, NE, 5-HT) Cytosolic_NT Cytosolic Neurotransmitters (DA, NE, 5-HT) Vesicle->Cytosolic_NT Release MAO MAO TAAR1 TAAR1 TAAR1->Cytosolic_NT Modulates Efflux Cytosolic_NT->MAO Metabolism Synaptic_NT Synaptic Neurotransmitters (DA, NE, 5-HT) Cytosolic_NT->Synaptic_NT Efflux Drug Methamphetamine or This compound Drug->VMAT2 3. Disrupts Vesicular Storage Drug->TAAR1 4. Activates Transporter Monoamine Transporter (DAT, NET, SERT) Drug->Transporter 1. Enters via Transporter Transporter->Cytosolic_NT 2. Reverses Transport

Fig. 1: General mechanism of action for monoamine releasing agents.

Neuropharmacological Data: Methamphetamine

Methamphetamine's interactions with monoamine transporters have been extensively quantified. It acts as both a potent inhibitor of neurotransmitter reuptake and a powerful substrate for inducing their release.

Monoamine Transporter Uptake Inhibition

The following table summarizes the potency of methamphetamine in inhibiting the uptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by their respective transporters. Lower IC₅₀ values indicate greater potency.

CompoundTransporterIC₅₀ (µM)[4]
Methamphetamine DAT (Dopamine)0.14 ± 0.01
NET (Norepinephrine)0.08 ± 0.00
SERT (Serotonin)4.90 ± 0.39
Data derived from in vitro studies using rat brain synaptosomes.
Neurotransmitter Release Potency

As a releasing agent, methamphetamine's efficacy also varies across the monoamine systems. The EC₅₀ value represents the concentration required to elicit 50% of the maximal release response.

CompoundNeurotransmitter ReleaseEC₅₀ (nM)
d-Methamphetamine Dopamine24.7
Norepinephrine13.0
Serotonin253
Data from a study by Rothman et al. (2001), as widely cited in neuropharmacology literature.

These data demonstrate that methamphetamine is most potent at the norepinephrine transporter, followed closely by the dopamine transporter, with significantly lower potency at the serotonin transporter.[4] This pharmacological profile underlies its powerful psychostimulant effects.[5]

Neuropharmacological Profile: this compound

This compound, or N-formylamphetamine, is the N-formylated analogue of amphetamine.[6] It is primarily known in scientific literature not as a psychoactive drug, but as a key intermediate in the Leuckart synthesis of amphetamine, a common method in clandestine laboratories.[6] It is also a known metabolite of drugs such as fenethylline and mefenorex.[7]

While some sources describe this compound as having "mild stimulant effects" and suggest it interacts with monoamine transporters, there is a notable absence of published quantitative data (e.g., Kᵢ, IC₅₀, or EC₅₀ values) to characterize these interactions.[8][9] The addition of the formyl group to the nitrogen atom alters the molecule's chemical properties compared to amphetamine, which would be expected to change its pharmacokinetic profile and its affinity for monoamine transporters.[9] Without experimental data, its specific neuropharmacological profile remains speculative.

The primary relevance of this compound in a pharmacological context is often as a precursor that can be converted to amphetamine.

Formetorex_Metabolism This compound This compound (N-formylamphetamine) Hydrolysis Hydrolysis (e.g., via acid or enzymes) This compound->Hydrolysis Amphetamine Amphetamine Hydrolysis->Amphetamine

Fig. 2: Conversion of this compound to amphetamine.

Comparative In Vivo Effects

Methamphetamine

Methamphetamine robustly increases locomotor activity in rodents, an effect that is strongly correlated with its enhancement of dopamine transmission in the nucleus accumbens.[10] At lower doses, it produces hyperlocomotion, while at higher doses, this behavior transitions into stereotypy (focused, repetitive movements).[10]

SpeciesDose (mg/kg, i.p.)Effect on Locomotor Activity
Mouse1.0 - 4.0Dose-dependent increase in locomotor activity.[11]
Rat1.5Significant increase in locomotor counts.[12]
Rat2.0Decreased locomotor activity compared to amphetamine at the same dose.[13]
This compound

No peer-reviewed in vivo studies detailing the behavioral effects of this compound, such as locomotor activity or drug discrimination, were identified. It was described as an anorectic but appears to have never been marketed for therapeutic use.[6]

Experimental Protocols

The characterization of psychostimulants like methamphetamine relies on a set of standardized in vitro and in vivo assays. These protocols could be applied to this compound to elucidate its neuropharmacological profile.

In Vitro Neurotransmitter Uptake Inhibition Assay

This assay measures a drug's ability to block the reuptake of neurotransmitters into presynaptic terminals.

  • Objective: To determine the IC₅₀ value of a test compound at DAT, NET, and SERT.

  • Methodology:

    • Synaptosome Preparation: Brain tissue from a specific region (e.g., rat striatum for DAT, hippocampus for SERT, cortex for NET) is homogenized in an ice-cold sucrose buffer. The homogenate is centrifuged to pellet cell debris, and the resulting supernatant is centrifuged at a higher speed to pellet the synaptosomes (resealed nerve terminals).[14] The final pellet is resuspended in an appropriate assay buffer.[15]

    • Assay Procedure: Aliquots of the synaptosome suspension are pre-incubated with various concentrations of the test compound (e.g., methamphetamine) or vehicle.[16]

    • Radioligand Addition: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake reaction. The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C.[15]

    • Termination and Measurement: The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes. The filters are washed with ice-cold buffer to remove unbound radioligand.[16] The radioactivity retained on the filters, which corresponds to the amount of neurotransmitter taken up by the synaptosomes, is quantified using liquid scintillation counting.

    • Data Analysis: The data are analyzed using non-linear regression to calculate the IC₅₀ value, which is the concentration of the drug that inhibits 50% of the specific radioligand uptake.

Uptake_Inhibition_Workflow Start Start: Rat Brain Tissue (e.g., Striatum) Homogenize 1. Homogenize in Sucrose Buffer Start->Homogenize Centrifuge1 2. Low-Speed Centrifugation (Remove Debris) Homogenize->Centrifuge1 Centrifuge2 3. High-Speed Centrifugation (Pellet Synaptosomes) Centrifuge1->Centrifuge2 Resuspend 4. Resuspend Pellet in Assay Buffer Centrifuge2->Resuspend Incubate 5. Incubate Synaptosomes with Test Compound Resuspend->Incubate AddRadioligand 6. Add [3H]Dopamine (Initiate Uptake) Incubate->AddRadioligand Filter 7. Rapid Filtration (Terminate Reaction) AddRadioligand->Filter Count 8. Scintillation Counting (Measure Radioactivity) Filter->Count Analyze 9. Calculate IC50 Value Count->Analyze

Fig. 3: Experimental workflow for an in vitro uptake inhibition assay.
In Vivo Microdialysis

This technique measures neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.

  • Objective: To measure changes in extracellular dopamine and serotonin concentrations in response to drug administration.

  • Methodology:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., the nucleus accumbens) of an anesthetized rat.[17] The animal is allowed to recover from surgery.

    • Perfusion: On the day of the experiment, the probe is connected to a micro-pump and perfused at a slow, constant rate (e.g., 1-2 µL/min) with a physiological solution (artificial cerebrospinal fluid).[18]

    • Sample Collection: Small molecules, including neurotransmitters, diffuse across the semipermeable membrane at the tip of the probe and are carried away in the perfusion fluid (the dialysate). Samples are collected at regular intervals (e.g., every 10-20 minutes).[18]

    • Baseline and Drug Administration: After a stable baseline of neurotransmitter levels is established, the animal is administered the test drug (e.g., methamphetamine, i.p. or i.v.).

    • Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to separate and quantify the concentrations of dopamine, serotonin, and their metabolites.[19]

    • Data Analysis: Neurotransmitter levels are typically expressed as a percentage change from the pre-drug baseline levels.

Locomotor Activity Assay

This assay assesses the stimulant or depressant effects of a compound on spontaneous movement.

  • Objective: To quantify the effect of a test drug on horizontal and vertical movement in rodents.

  • Methodology:

    • Habituation: Animals (mice or rats) are first habituated to the testing chambers (clear acrylic boxes) to reduce novelty-induced hyperactivity.[20]

    • Drug Administration: Animals are injected with the test compound or vehicle control (e.g., saline) via a specified route (e.g., intraperitoneal, i.p.).

    • Testing: Immediately after injection, each animal is placed individually into a locomotor activity chamber equipped with a grid of infrared beams.[20][21]

    • Data Acquisition: A computer system records beam breaks as the animal moves around the chamber. These data are automatically tabulated to provide measures of horizontal activity (ambulation), vertical activity (rearing), and stereotyped movements.[12]

    • Data Analysis: The total locomotor counts over a specified time period are compared between drug-treated and vehicle-treated groups.

Conclusion

The neuropharmacological profiles of methamphetamine and this compound are characterized by a profound disparity in available scientific knowledge. Methamphetamine is a well-documented, potent monoamine releasing agent with a clear preference for catecholamine (dopamine and norepinephrine) systems over the serotonin system. Its high affinity for and efficacy at these transporters directly translate to its powerful in vivo stimulant effects.

In stark contrast, this compound remains pharmacologically uncharacterized in the peer-reviewed literature. While its structure as an N-formylated amphetamine suggests potential activity as a central nervous system stimulant, its potency, selectivity, and efficacy at monoamine transporters are unknown. Its primary established role is that of a chemical precursor to amphetamine. For drug development professionals and researchers, methamphetamine serves as a classic benchmark for a potent monoamine releaser, while this compound represents a scientific unknown. Future research applying standard neuropharmacological assays would be necessary to determine if this compound possesses a unique pharmacological profile or acts merely as a pro-drug for amphetamine in vivo.

References

Forensic Signature Analysis: A Comparative Guide to Formetorex and Other Synthesis Impurities in Amphetamine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Formetorex (N-formylamphetamine) and other key synthesis impurities that serve as forensic signatures for the manufacturing route of amphetamine. By examining the impurity profiles of the two most common clandestine synthesis methods—the Leuckart reaction and reductive amination—researchers can gain valuable insights into the origin and production pathway of amphetamine samples. This information is critical for forensic investigations, drug development, and understanding the pharmacological and toxicological implications of illicitly produced substances.

Introduction to Amphetamine Synthesis and Impurity Profiling

The illicit production of amphetamine primarily relies on two chemical pathways: the Leuckart reaction and reductive amination of phenyl-2-propanone (P2P). Each method, while yielding the same primary psychoactive substance, involves distinct reagents and reaction conditions, leading to the formation of unique byproducts and the presence of unreacted intermediates. These compounds, collectively known as synthesis impurities, create a "chemical signature" that can be used to identify the manufacturing process.

This compound is a key compound in this analysis, as it is a necessary intermediate in the Leuckart synthesis of amphetamine.[1] Its presence, therefore, is a strong indicator of this production method. In contrast, amphetamine synthesized via reductive amination will exhibit a different impurity profile.

Comparison of Synthesis Impurities

The following table summarizes the key impurities associated with the Leuckart and reductive amination synthesis routes for amphetamine. The presence and relative abundance of these compounds are crucial for differentiating between the two methods.

ImpurityChemical NameSynthesis Route AssociationTypical Concentration Range
This compound N-formylamphetamineLeuckart Reaction (Intermediate and Impurity)Can be a major impurity depending on the efficiency of the hydrolysis step.
4-Methyl-5-phenylpyrimidine 4-Methyl-5-phenylpyrimidineLeuckart Reaction Commonly identified, often in significant amounts.
Di(beta-phenylisopropyl)amine Bis(1-phenylpropan-2-yl)amineLeuckart Reaction A common condensation byproduct.
N,N-Di(beta-phenylisopropyl)amine N,N-Bis(1-phenylpropan-2-yl)amineLeuckart Reaction Frequently detected alongside other Leuckart-specific impurities.[2]
Phenyl-2-propanone (P2P) 1-Phenyl-2-propanoneBoth (Unreacted Precursor)Presence indicates incomplete reaction in either method.
Amphetamine Dimer N-(1-phenylpropan-2-yl)-1-phenylpropan-2-imineReductive Amination Can form from the condensation of amphetamine with P2P.
1-Phenyl-2-propanol 1-phenyl-2-propanolReductive Amination Can be formed by the reduction of the P2P precursor.

Experimental Protocols for Forensic Analysis

The primary analytical technique for identifying and quantifying amphetamine synthesis impurities is Gas Chromatography-Mass Spectrometry (GC-MS). This method allows for the separation of complex mixtures and the definitive identification of individual components based on their mass spectra.

Sample Preparation: Liquid-Liquid Extraction
  • Alkalinization: An accurately weighed portion of the seized amphetamine sample (typically 10-20 mg) is dissolved in a suitable solvent, such as methanol. The solution is then made alkaline by adding a base, for example, a sodium carbonate or sodium hydroxide solution, to a pH of approximately 10-11. This converts the amphetamine sulfate or hydrochloride salt to its free base form, which is more soluble in organic solvents.

  • Extraction: An immiscible organic solvent, such as toluene or diethyl ether, is added to the alkaline solution. The mixture is vortexed or shaken vigorously for several minutes to facilitate the transfer of the amphetamine and its impurities from the aqueous phase to the organic phase.

  • Phase Separation: The mixture is centrifuged to achieve a clear separation between the aqueous and organic layers.

  • Collection and Concentration: The organic layer containing the analytes of interest is carefully removed. The solvent may be evaporated under a gentle stream of nitrogen to concentrate the sample before GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) System: Agilent 6890 or equivalent.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: Increase to 200°C at 10°C/min.

    • Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) System: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: 40-550 amu.

  • Data Acquisition: Full scan mode.

Visualizing Synthesis Pathways and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the Leuckart and reductive amination synthesis pathways for amphetamine, as well as a typical forensic analysis workflow.

Leuckart_Reaction P2P Phenyl-2-propanone (P2P) Heat Heat P2P->Heat Formamide Formamide Formamide->Heat This compound This compound (N-formylamphetamine) Hydrolysis Acid Hydrolysis This compound->Hydrolysis Amphetamine Amphetamine Hydrolysis->Amphetamine Heat->this compound Condensation

Caption: Leuckart reaction pathway for amphetamine synthesis.

Reductive_Amination P2P Phenyl-2-propanone (P2P) Imine Imine Intermediate P2P->Imine Ammonia Ammonia Ammonia->Imine Condensation Reducing_Agent Reducing Agent (e.g., NaBH4) Amphetamine Amphetamine Reducing_Agent->Amphetamine Reduction Imine->Amphetamine

Caption: Reductive amination pathway for amphetamine synthesis.

Forensic_Analysis_Workflow Sample Seized Amphetamine Sample Preparation Sample Preparation (Liquid-Liquid Extraction) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS Data_Analysis Data Analysis (Impurity Profiling) GCMS->Data_Analysis Conclusion Conclusion on Synthesis Route Data_Analysis->Conclusion

Caption: General workflow for forensic analysis of amphetamine.

Conclusion

References

Differentiating Formetorex: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of amphetamine precursors is crucial for both regulatory compliance and the integrity of research. This guide provides a comprehensive comparison of Formetorex with other key amphetamine precursors, supported by experimental data and detailed analytical protocols.

This compound, also known as N-formylamphetamine, is a critical intermediate in the Leuckart synthesis of amphetamine.[1][2] Its presence can be indicative of a specific synthetic route, making its differentiation from other precursors like phenylacetone, norephedrine, and norpseudoephedrine a key analytical challenge. This guide outlines the structural differences and analytical methods to distinguish these compounds effectively.

Chemical and Physical Properties

A fundamental step in differentiating these precursors lies in understanding their distinct chemical and physical properties. These differences, summarized in the table below, directly influence their behavior in various analytical techniques.

PropertyThis compoundPhenylacetoneNorephedrineNorpseudoephedrine
IUPAC Name N-(1-phenylpropan-2-yl)formamide[3]1-phenylpropan-2-one[4](1R,2S)-2-amino-1-phenylpropan-1-ol(1S,2S)-2-amino-1-phenylpropan-1-ol
Chemical Formula C₁₀H₁₃NO[3][5][6]C₉H₁₀O[4]C₉H₁₃NOC₉H₁₃NO
Molecular Weight 163.22 g/mol [3][5][6]134.18 g/mol [4]151.21 g/mol 151.21 g/mol
Key Functional Groups Amide, PhenylKetone, PhenylAmine, Hydroxyl, PhenylAmine, Hydroxyl, Phenyl

Amphetamine Synthesis via the Leuckart Reaction

This compound is a hallmark intermediate of the Leuckart reaction for amphetamine synthesis.[1][2] This multi-step process is a common route for illicit amphetamine production. Understanding this pathway is essential for recognizing the significance of this compound detection.

Leuckart_Reaction Phenylacetone Phenylacetone This compound This compound (N-formylamphetamine) Phenylacetone->this compound Condensation (Heat) Formamide Formamide Formamide->this compound Hydrolysis Acid Hydrolysis This compound->Hydrolysis Amphetamine Amphetamine Hydrolysis->Amphetamine

Leuckart reaction pathway for amphetamine synthesis.

Analytical Differentiation

The structural disparities between this compound and other precursors give rise to unique analytical signatures. Spectroscopic and chromatographic techniques are pivotal in their differentiation.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for identifying these compounds. The fragmentation patterns are unique to each molecule's structure.

  • This compound : The mass spectrum of N-formylamphetamine shows characteristic fragments resulting from the cleavage of the amide and propyl side chain.[7]

  • Phenylacetone : The mass spectrum of phenylacetone is dominated by fragments characteristic of a ketone, with a prominent peak at m/z 43 (acetyl group) and 91 (tropylium ion).[4]

  • Norephedrine and Norpseudoephedrine : These isomers exhibit similar mass spectra, with fragmentation patterns indicative of their amino alcohol structure.

Infrared Spectroscopy (IR)

Infrared spectroscopy can readily distinguish this compound from the other precursors based on their functional groups.

  • This compound : The IR spectrum of this compound will show a characteristic strong absorption band for the amide carbonyl group (C=O) around 1650-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

  • Phenylacetone : Its spectrum is defined by a strong carbonyl (C=O) stretch from the ketone at approximately 1715 cm⁻¹.[4][8][9]

  • Norephedrine and Norpseudoephedrine : These will display broad O-H and N-H stretching bands in the region of 3200-3600 cm⁻¹.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for unambiguous identification.

  • ¹H NMR of this compound : Will show a characteristic signal for the formyl proton (-CHO) around 8 ppm, in addition to signals for the aromatic and aliphatic protons.[3]

  • ¹H NMR of Phenylacetone : Features a singlet for the methyl protons adjacent to the carbonyl group and a singlet for the methylene protons.[11][12][13]

  • ¹H NMR of Norephedrine/Norpseudoephedrine : The spectra for these diastereomers will be similar but may show subtle differences in the chemical shifts and coupling constants of the protons on the chiral centers.[14][15][16]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for the separation and identification of amphetamine precursors.

Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as methanol or acetonitrile. Derivatization with agents like heptafluorobutyric anhydride (HFBA) or N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (MTBSTFA) can be employed to improve the chromatographic properties and mass spectral characteristics of the analytes, particularly for the amino and hydroxyl groups in norephedrine and norpseudoephedrine.[17][18]

GC-MS Conditions (General Protocol):

  • Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5Sil MS), is commonly used.[19]

  • Injector: Splitless injection is often preferred for trace analysis.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the compounds. For example, an initial temperature of 60-80°C held for 1-2 minutes, followed by a ramp of 10-20°C per minute to a final temperature of 250-280°C.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in both full scan and selected ion monitoring (SIM) modes for qualitative and quantitative analysis, respectively.

High-Performance Liquid Chromatography (HPLC)

HPLC provides an alternative or complementary method for the analysis of these precursors.

HPLC Conditions (General Protocol):

  • Column: A reversed-phase column, such as a C18, is frequently used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is used. The composition can be isocratic or a gradient.

  • Detection: UV detection is a common method, as the phenyl group in all these compounds absorbs UV light. Mass spectrometric detection (LC-MS) can provide greater specificity and sensitivity.

Analytical Workflow

The following diagram illustrates a typical workflow for the differentiation of this compound from other amphetamine precursors.

Analytical_Workflow Sample Suspected Precursor Sample Sample_Prep Sample Preparation (Dissolution, Derivatization) Sample->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS HPLC HPLC-UV/MS Analysis Sample_Prep->HPLC Spectral_Analysis Spectral Data Analysis (MS, IR, NMR) GC_MS->Spectral_Analysis HPLC->Spectral_Analysis Identification Compound Identification Spectral_Analysis->Identification

General analytical workflow for precursor identification.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of psychoactive compounds and their precursors is paramount. This guide provides a comparative spectroscopic analysis of Formetorex (N-formylamphetamine) and related N-alkyl formamides, offering a foundational resource for their identification and differentiation.

This compound, a substituted amphetamine, is notable both as an anorectic compound and as a key intermediate in the Leuckart synthesis of amphetamine.[1][2][3] Its chemical signature, and that of its simpler N-alkyl formamide cousins, can be effectively mapped through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding the subtle yet significant differences in their spectroscopic profiles is crucial for forensic analysis, quality control in pharmaceutical synthesis, and broader research into amphetamine-type substances.

This guide presents a summary of key spectroscopic data for this compound alongside related N-alkyl formamides, supported by detailed experimental protocols and visual representations of relevant chemical pathways to provide a comprehensive analytical framework.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and a selection of N-alkyl formamides. These values represent a compilation of data from various sources and can serve as a reference for a comparative analysis.

Table 1: 1H NMR Chemical Shifts (δ, ppm)

Compound-CH=O-N-CH--CH2- (Alkyl)-CH3 (Alkyl)Aromatic-H
This compound~8.0~4.3~2.8~1.1~7.2-7.4
N-Ethylformamide~8.0-~3.3~1.1-
N-Propylformamide~8.0-~3.2 (α), ~1.5 (β)~0.9-

Table 2: 13C NMR Chemical Shifts (δ, ppm)

Compound-CH=O-N-CH--CH2- (Alkyl)-CH3 (Alkyl)Aromatic-C
This compound~163~48~42~20~126-140
N-Ethylformamide~163-~35~15-
N-Propylformamide~163-~42 (α), ~23 (β)~11-

Table 3: Key IR Absorption Frequencies (cm-1)

CompoundC=O Stretch (Amide I)N-H Bend (Amide II)C-N Stretch (Amide III)C-H Stretch
This compound~1670~1530~1240~2850-3000
N-Ethylformamide~1670~1535~1250~2880-2970
N-Propylformamide~1665~1540~1245~2875-2965

Table 4: Mass Spectrometry - Key Fragments (m/z)

CompoundMolecular Ion (M+)Base PeakOther Key Fragments
This compound16391118, 77, 65
N-Ethylformamide737344, 29
N-Propylformamide875844, 29

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of N-alkyl formamides. Specific parameters should be optimized for the instrument and sample in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.[4]

  • 1H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • 13C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as 13C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[4]

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a disc. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solids or liquids.

  • Acquisition:

    • Spectral Range: 4000-400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 16-32.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate the compound from a mixture and determine its molecular weight and fragmentation pattern.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, ethyl acetate). For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.[1][5] Derivatization, for instance with heptafluorobutyric anhydride (HFBA), can be employed to improve the chromatographic properties of the analytes.[1][5]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.[6]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.[7]

  • Data Analysis: The resulting mass spectra are compared to spectral libraries for identification. The fragmentation pattern provides structural information.

Visualizing Chemical Relationships

Diagrams generated using Graphviz provide a clear visual representation of workflows and chemical transformations.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Analyte Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional for GC-MS) Dissolution->Derivatization NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy Dissolution->IR GCMS GC-MS Derivatization->GCMS Structure Structural Elucidation NMR->Structure IR->Structure GCMS->Structure

A generalized workflow for the spectroscopic analysis of small molecules.

This compound is a key intermediate in the Leuckart reaction, a common clandestine method for synthesizing amphetamine. The following diagram illustrates this multi-step chemical transformation.

Leuckart_Reaction cluster_reaction Leuckart Reaction P2P Phenyl-2-propanone (P2P) Condensation Condensation P2P->Condensation Formamide Formamide Formamide->Condensation This compound This compound (N-formylamphetamine) Condensation->this compound Heat Hydrolysis Hydrolysis Amphetamine Amphetamine Hydrolysis->Amphetamine This compound->Hydrolysis Acid

The Leuckart reaction pathway for the synthesis of amphetamine from P2P, with this compound as an intermediate.

References

A Comparative Analysis of the Anorectic Effects of Fenproporex and Other Phenethylamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anorectic effects of fenproporex, a phenethylamine derivative, with other well-known anorectic agents from the same class, including phentermine and dexfenfluramine. The information presented is based on available preclinical and clinical data, offering insights into their efficacy, mechanisms of action, and experimental protocols.

Executive Summary

Anorectic drugs, particularly those belonging to the phenethylamine class, have been a cornerstone in the pharmacological management of obesity. These agents primarily exert their effects by modulating neurotransmitter systems in the brain, leading to decreased appetite and food intake. This guide focuses on fenproporex, a sympathomimetic amine with structural similarities to amphetamine, and compares its anorectic profile with that of phentermine, a widely prescribed appetite suppressant, and dexfenfluramine, a potent serotonergic agent. While clinical data on fenproporex is limited and reveals modest efficacy, preclinical studies provide valuable insights into its anorectic and behavioral effects.

Comparative Efficacy and Safety

Quantitative data from available studies are summarized below to facilitate a direct comparison of the anorectic efficacy and associated side effects of fenproporex, phentermine, and dexfenfluramine.

Table 1: Comparative Anorectic Efficacy of Phenethylamines
DrugAnimal Model/ Study PopulationDosageKey Efficacy OutcomesCitation(s)
Fenproporex Male Wistar Rats10 mg/kg, ip- Decreased food intake (grams): 4.4 ± 2.0 (vs. 12.8 ± 2.5 for saline)- Decreased weight gain (grams): 27 ± 3.0 (vs. 38 ± 10 for saline)[1]
Obese Premenopausal Women25 mg/day for 52 weeks- Mean weight loss: -7.8 ± 6.9 kg (vs. -3.1 ± 4.3 kg for placebo)
Obese Patients (Systematic Review)20-33.6 mg/day for 40-364 days- Additional weight reduction compared to placebo: 1.55 kg (2 months), 3.8 kg (6 months), 4.7 kg (1 year)[2][3]
Phentermine Male Wistar Rats2.5 mg/kg, ip- Decreased food intake (grams): 4.7 ± 4.0 (vs. 12.8 ± 2.5 for saline)- Decreased weight gain (grams): 25 ± 1.0 (vs. 38 ± 10 for saline)[1]
Obese Patients (Monotherapy)Not specified- Average weight loss of 3.6 kg compared to placebo over 2-24 weeks[4]
Dexfenfluramine Food-deprived ratsNot specified- Dose-dependently decreased food intake[5]
Table 2: Common Adverse Effects of Phenethylamines
DrugCommon Adverse EffectsCitation(s)
Fenproporex Insomnia, irritability, anxiety, dry mouth, headache, palpitations.[2][3]
Phentermine High blood pressure, palpitations, restlessness, insomnia, headache, psychosis, dry mouth, unpleasant taste, gastrointestinal disturbances.[6]
Dexfenfluramine Serotonin syndrome (when combined with other serotonergic agents), withdrawal depressive symptoms, primary pulmonary hypertension, valvular heart disease.

Mechanism of Action: A Focus on Neurotransmitter Pathways

The anorectic effects of phenethylamines are primarily mediated through their interaction with central nervous system pathways that regulate appetite and satiety. These drugs modulate the release and reuptake of key monoamine neurotransmitters, namely dopamine, norepinephrine, and serotonin.

Fenproporex and Phentermine are believed to exert their anorectic effects predominantly through the enhancement of norepinephrine and dopamine signaling in the hypothalamus. This action mimics the body's natural "fight-or-flight" response, leading to a suppression of hunger signals. Phentermine acts as an indirect-acting sympathomimetic agent by releasing noradrenaline from presynaptic vesicles in the lateral hypothalamus.[4] It also has a less potent effect on dopamine release.[7]

Dexfenfluramine , in contrast, is a potent serotonin-releasing agent and reuptake inhibitor.[8] Its anorectic effect is primarily attributed to the activation of serotonin receptors, particularly the 5-HT2C receptor, in the hypothalamus.[2][9] This activation leads to a feeling of satiety and reduced food intake.

Signaling_Pathways Anorectic Mechanisms of Phenethylamines cluster_phentermine Phentermine & Fenproporex cluster_dexfenfluramine Dexfenfluramine Phentermine Phentermine / Fenproporex NE_Release Norepinephrine (NE) Release Phentermine->NE_Release DA_Release Dopamine (DA) Release Phentermine->DA_Release Hypothalamus_NE_DA Hypothalamic Adrenergic & Dopaminergic Receptors NE_Release->Hypothalamus_NE_DA DA_Release->Hypothalamus_NE_DA Appetite_Suppression_NE_DA Appetite Suppression Hypothalamus_NE_DA->Appetite_Suppression_NE_DA Dexfenfluramine Dexfenfluramine Serotonin_Release Serotonin (5-HT) Release & Reuptake Inhibition Dexfenfluramine->Serotonin_Release HT2C_Receptor Hypothalamic 5-HT2C Receptors Serotonin_Release->HT2C_Receptor Satiety Increased Satiety HT2C_Receptor->Satiety

Figure 1: Signaling pathways of phenethylamine anorectics.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the anorectic effects of these compounds, detailed methodologies from key studies are provided below.

Preclinical Evaluation of Anorectic Effects in Rodents

A common experimental workflow for assessing the anorectic effects of phenethylamines in a rat model is outlined below.

Experimental_Workflow Preclinical Anorectic Drug Screening Workflow cluster_acclimation Acclimation Phase cluster_treatment Treatment Phase cluster_analysis Data Analysis A1 Animal Acclimation (e.g., 7 days) A2 Baseline Food Intake & Body Weight Measurement A1->A2 B1 Randomization to Treatment Groups (Vehicle, Drug A, Drug B, etc.) A2->B1 B2 Drug Administration (e.g., Intraperitoneal Injection) B1->B2 B3 Daily Measurement of: - Food Intake - Water Intake - Body Weight B2->B3 B4 Behavioral Observations (e.g., locomotor activity, stereotypy) B2->B4 C1 Statistical Analysis of Changes from Baseline B3->C1 B4->C1 C2 Comparison Between Treatment Groups C1->C2

Figure 2: Rodent anorectic drug screening workflow.

Animal Model: Male Wistar rats are commonly used. They are individually housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the protocol (e.g., food deprivation studies).[10]

Drug Administration: Drugs are typically dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection. Dosages are determined based on previous studies or dose-response experiments. For instance, in a comparative study, fenproporex was administered at 10 mg/kg and methamphetamine at 2.5 mg/kg.[1]

Measurement of Food and Water Intake: Food and water consumption is measured daily by weighing the food hoppers and water bottles. Spillage is accounted for by placing a collection tray under the cage.

Body Weight Measurement: Body weight is recorded daily at the same time to monitor weight changes.

Behavioral Assessment: Spontaneous locomotor activity and stereotyped behaviors can be quantified using automated activity monitoring systems or by observational scoring by trained personnel.

Clinical Trial Protocol for Obesity Treatment

The design of a randomized, placebo-controlled clinical trial to evaluate the efficacy and safety of an anorectic agent in obese individuals typically involves the following key elements.

Study Population: Participants are generally adults with a specified Body Mass Index (BMI), for example, ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity.[11][12]

Intervention: Participants are randomly assigned to receive either the investigational drug at a specific dose or a matching placebo for a defined period (e.g., 52 weeks). All participants usually receive counseling on diet and exercise.[12][13]

Primary Efficacy Endpoints:

  • Mean percent change in body weight from baseline.

  • Proportion of participants achieving a certain percentage of weight loss (e.g., ≥5% or ≥10%).

Secondary Efficacy Endpoints:

  • Changes in waist circumference.

  • Changes in metabolic parameters (e.g., blood pressure, lipid profile, glycemic control).

  • Changes in quality of life assessments.

Safety and Tolerability Assessment: Adverse events are systematically recorded at each study visit. Vital signs, electrocardiograms (ECGs), and laboratory tests are monitored throughout the study.

Conclusion

This comparative guide highlights the anorectic profiles of fenproporex, phentermine, and dexfenfluramine. While all three agents demonstrate efficacy in reducing food intake and body weight, their mechanisms of action and side-effect profiles differ significantly, reflecting their distinct interactions with central neurotransmitter systems. The provided experimental protocols offer a framework for the preclinical and clinical evaluation of novel anorectic compounds. Further research, particularly direct comparative studies with a broader range of phenethylamines and detailed receptor binding affinity assays, is warranted to fully elucidate the therapeutic potential and risks associated with these compounds.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Formetorex

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pioneering research and drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Formetorex, ensuring the safety of personnel and compliance with regulatory standards. This compound, also known as N-formylamphetamine, is a substituted amphetamine with anorectic properties.[1] Due to its chemical nature and potential hazards, adherence to strict disposal protocols is crucial.

Chemical and Physical Properties of this compound

A thorough understanding of a compound's properties is the foundation of safe handling. Below is a summary of the key chemical and physical data for this compound.

PropertyValueSource
Molecular FormulaC₁₀H₁₃NOPubChem[2][3]
Molecular Weight163.22 g/mol PubChem[2][3]
AppearanceSolidN/A
Flash Point197.9°CChemicalBook[4]
Density1.008 g/cm³ChemicalBook[4]
Vapor Pressure0.000108 mmHg at 25°CChemicalBook[4]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following primary hazards:

  • Acute Toxicity (Oral): Fatal if swallowed.[2]

  • Acute Toxicity (Inhalation): Fatal if inhaled.[2]

Given these significant risks, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.

Required Personal Protective Equipment (PPE):

  • Respiratory Protection: A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

  • Eye Protection: Tightly fitting safety goggles with side-shields.[4]

  • Hand Protection: Chemical-impermeable gloves.[4]

  • Body Protection: Suitable protective clothing to avoid skin contact.[4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the approved procedures for the disposal of this compound. This process is designed to comply with regulations set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[5][6][7]

1. Segregation and Containment:

  • Immediately segregate waste this compound from other laboratory waste streams.

  • Place the waste in a designated, properly labeled, and sealed container. The container should be robust and leak-proof.[4]

  • Label the container clearly as "Hazardous Waste: this compound" and include the appropriate GHS hazard pictograms.

2. Storage:

  • Store the sealed container in a designated hazardous waste accumulation area.

  • This area must be secure, well-ventilated, and away from incompatible materials.

3. Prohibited Disposal Methods:

  • Do not discharge this compound into sewer systems or drains. [4] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals.[6]

  • Do not dispose of this compound in regular laboratory or municipal trash. [8]

4. Approved Disposal Method:

  • The recommended and required method for the disposal of this compound is through a licensed chemical destruction plant.[4]

  • This typically involves controlled incineration at a permitted hazardous waste incineration facility.[4][6][7] High-temperature incineration is the best environmental option for destroying pharmaceuticals.[9]

5. Documentation and Manifest:

  • All hazardous waste disposal must be documented.

  • A hazardous waste manifest will be required for transportation to the disposal facility. This document tracks the waste from its point of generation to its final disposal.[10]

6. Contaminated Materials:

  • Any materials that come into contact with this compound, such as PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.

  • Contaminated packaging can be triple-rinsed (or equivalent) and then recycled or reconditioned. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill, or incinerated if combustible.[4]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Formetorex_Disposal_Workflow cluster_0 Initial Handling & Assessment cluster_1 Segregation & Containment cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Prohibited Actions start This compound Waste Generated assess_hazards Assess Hazards: - Acute Oral Toxicity - Acute Inhalation Toxicity start->assess_hazards ppe Don Appropriate PPE: - Full-face respirator - Safety goggles - Impermeable gloves - Protective clothing assess_hazards->ppe segregate Segregate Waste ppe->segregate contain Place in Labeled, Sealed Hazardous Waste Container segregate->contain storage Store in Designated Hazardous Waste Area contain->storage transport Arrange for Transport by Licensed Waste Hauler storage->transport disposal Dispose via Controlled Incineration at a Permitted Facility transport->disposal documentation Complete Hazardous Waste Manifest disposal->documentation sewer Do Not Dispose in Sewer/Drain trash Do Not Dispose in Regular Trash

Caption: Workflow for the safe disposal of this compound waste.

This comprehensive guide ensures that your laboratory practices for the disposal of this compound are safe, compliant, and environmentally responsible. By adhering to these procedures, you contribute to a culture of safety and build trust in your institution's commitment to responsible chemical management.

References

Essential Safety and Operational Guide for Handling Formetorex

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Formetorex. It includes detailed operational and disposal plans to ensure the safe management of this compound in a laboratory setting.

Physicochemical and Toxicity Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[1][2][3]
Molar Mass 163.220 g·mol⁻¹[3][4]
CAS Number 15302-18-8[1][4][5]
Density 1.008 g/cm³[5]
Flash Point 197.9°C[5]
Vapor Pressure 0.000108 mmHg at 25°C[5]
GHS Hazard Statements H300: Fatal if swallowed H330: Fatal if inhaled H336: May cause drowsiness or dizziness[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

1. Eye and Face Protection:

  • Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

2. Skin Protection:

  • Gloves: Wear chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5]

  • Protective Clothing: Wear suitable protective clothing to prevent skin contact.[5]

3. Respiratory Protection:

  • Work in a well-ventilated place.[5]

  • Avoid the formation of dust and aerosols.[5]

  • If ventilation is inadequate, use a NIOSH-approved respirator.

Experimental Protocols: Safe Handling and Disposal Workflow

The following diagram and procedural steps outline the safe handling and disposal of this compound in a laboratory setting.

G This compound Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_emergency Emergency Procedures Receiving Receiving - Verify container integrity - Log in inventory Storage Storage - Tightly closed container - Dry, cool, well-ventilated area - Away from incompatible materials Receiving->Storage Store Safely Use Use - In a well-ventilated area (fume hood) - Wear full PPE - Use non-sparking tools Storage->Use Retrieve for Experiment Decontamination Decontamination - Clean work surfaces - Decontaminate equipment Use->Decontamination Post-Experiment Spill Accidental Spill - Evacuate area - Remove ignition sources - Use PPE for cleanup Use->Spill Potential Hazard Exposure Personal Exposure - Follow first aid measures Use->Exposure Potential Hazard Waste_Collection Waste Collection - Collect in suitable, closed containers Decontamination->Waste_Collection Segregate Waste Waste_Disposal Disposal - Arrange for disposal by a licensed professional - Follow local and national regulations Waste_Collection->Waste_Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Formetorex
Reactant of Route 2
Reactant of Route 2
Formetorex

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.